Product packaging for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid(Cat. No.:CAS No. 15116-34-4)

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Cat. No.: B084328
CAS No.: 15116-34-4
M. Wt: 206.24 g/mol
InChI Key: IGOADEDHOFTRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B084328 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid CAS No. 15116-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOADEDHOFTRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341076
Record name 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15116-34-4
Record name 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS 15116-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, with the CAS number 15116-34-4, is a keto carboxylic acid of interest in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, drawing from available data and analogous compounds. The document covers physicochemical characteristics, a proposed synthetic route, potential biological activities based on related butyric acid derivatives, and general analytical methodologies. Due to the limited specific research on this compound, some sections present hypothesized pathways and protocols based on established chemical and biological principles, providing a framework for future investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 15116-34-4[1][2][3]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [4]
Boiling Point 364.6°C at 760 mmHg
Flash Point 188.5°C
Density 1.135 g/cm³
Vapor Pressure 5.91E-06 mmHg at 25°C
Refractive Index 1.532
Purity Typically available at ≥96%

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a standard and effective method for the synthesis of the parent compound, 4-oxo-4-phenylbutanoic acid, is the Friedel-Crafts acylation.[5][6][7] This methodology can be adapted for the synthesis of the 2,2-dimethyl derivative.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This proposed protocol outlines the synthesis of this compound from benzene and 2,2-dimethylsuccinic anhydride.

Materials:

  • Benzene (anhydrous)

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride. The apparatus must be thoroughly dried and protected from atmospheric moisture with a drying tube.

  • Addition of Reactants: Add anhydrous benzene to the flask. Prepare a solution of 2,2-dimethylsuccinic anhydride in anhydrous benzene and add it to the dropping funnel. Slowly add the anhydride solution to the stirred suspension of aluminum chloride in benzene. An exothermic reaction may occur, and the addition rate should be controlled to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic extracts.

  • Purification: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents, to yield the purified solid product.[5]

G Proposed Synthesis Workflow cluster_0 Reaction cluster_1 Workup & Purification reactants Benzene + 2,2-Dimethylsuccinic Anhydride + Anhydrous AlCl3 reflux Reflux reactants->reflux Heat quench Quench with Ice/HCl reflux->quench Cool extraction Solvent Extraction (Diethyl Ether) quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry with Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize product Pure 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid recrystallize->product G Putative Signaling Pathway compound 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid hdac Histone Deacetylases (HDACs) compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation chromatin Chromatin Remodeling acetylated_histones->chromatin gene_expression Gene Expression (e.g., p21, pro-apoptotic genes) chromatin->gene_expression cellular_effects Cellular Effects (Cell Cycle Arrest, Differentiation, Apoptosis) gene_expression->cellular_effects G General Analytical Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample Sample containing 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid preparation Sample Preparation (Extraction, Derivatization if needed) sample->preparation hplc_injection HPLC Injection preparation->hplc_injection gcms_injection GC-MS Injection preparation->gcms_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection_uv UV/Fluorescence Detection separation->detection_uv data_analysis Data Analysis (Quantification) detection_uv->data_analysis separation_gc Chromatographic Separation (Capillary Column) gcms_injection->separation_gc detection_ms Mass Spectrometric Detection separation_gc->detection_ms detection_ms->data_analysis

References

Technical Guide: Physicochemical Properties of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS No. 15116-34-4) is a keto carboxylic acid with a molecular structure that makes it a subject of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, containing both a ketone and a carboxylic acid group, allows for a variety of chemical transformations, positioning it as a potential building block for more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its study.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

PropertyValueSource(s)
CAS Number 15116-34-4[1][2]
Molecular Formula C₁₂H₁₄O₃[1][3][4]
Molecular Weight 206.24 g/mol [3][4]
Boiling Point 364.6 °C at 760 mmHg[3][5]
Flash Point 188.5 °C[3][5]
Density 1.135 g/cm³[3]
LogP (predicted) 2.37020[3]
pKa (estimated) ~4.5 (by analogy to 4-oxo-4-phenylbutanoic acid)[6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide (by analogy).[7]
Appearance Assumed to be a solid at room temperature (by analogy to similar compounds).[6][7]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The primary route for synthesizing this compound is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride.[3] The following protocol is adapted from the synthesis of the closely related 4-oxo-4-phenylbutanoic acid.[8]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous benzene

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., benzene or a mixture of ethyl acetate and hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (a molar ratio of at least 2:1 of AlCl₃ to the anhydride is recommended).[8] The apparatus must be completely dry and protected from atmospheric moisture.

  • Addition of Reactants: Add anhydrous benzene to the flask. Slowly add a solution of 2,2-dimethylsuccinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride.

  • Reaction: Heat the mixture under reflux.[8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[8]

  • Workup: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic layers.

  • Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[8] Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.[8]

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter. For keto acids, this can be complex due to the potential for keto-enol tautomerism. A general method using Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Principle: The chemical shifts of protons or carbons near the carboxylic acid group are sensitive to the protonation state of the molecule. By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be determined.

Procedure Outline:

  • Sample Preparation: Prepare a series of samples of this compound in a mixed solvent system (e.g., 9:1 H₂O:D₂O) at a constant ionic strength.

  • pH Adjustment: Adjust the pH of each sample to a different value across a range of at least 3 pH units centered around the estimated pKa.

  • NMR Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Plot the chemical shift of a specific nucleus (e.g., the protons on the carbon adjacent to the carbonyl group) against the measured pH of each sample. Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa.

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the Friedel-Crafts acylation reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst r1 2,2-Dimethylsuccinic anhydride p1 This compound r1->p1 Acylation r2 Benzene r2->p1 cat Anhydrous AlCl₃ cat->p1

Synthesis of this compound.
Experimental Workflow

This diagram outlines a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity melting_point Melting Point Determination purity->melting_point solubility Solubility Studies purity->solubility pka pKa Determination (e.g., Potentiometric Titration, NMR) purity->pka logp LogP Determination (e.g., Shake-flask method) purity->logp final_product Characterized Compound

Workflow for Physicochemical Characterization.

References

An In-Depth Technical Guide to 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (C12H14O3)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and chemical databases reveals a significant scarcity of in-depth technical information for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. While the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) number and commercial availability, detailed experimental protocols, extensive spectroscopic data, and biological activity studies are not readily found in published scientific literature. This guide provides the available information and discusses potential synthetic routes and related compounds to offer a foundational understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

This compound is a carboxylic acid with the chemical formula C12H14O3. Its structure features a phenyl group attached to a carbonyl carbon, which is part of a butanoic acid backbone. The key characteristic of this molecule is the presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carboxyl group).

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number15116-34-4[1][2]
Molecular FormulaC12H14O3[1][2]
Molecular Weight206.24 g/mol [1]
IUPAC NameThis compoundN/A
Synonyms3-Benzoyl-2,2-dimethylpropionic acid[2]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the searched scientific literature. However, based on its structure, plausible synthetic strategies can be proposed.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A potential method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

G Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate + Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Intermediate + Catalyst AlCl3 Catalyst->Intermediate Catalyst Product 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid Intermediate->Product Electrophilic Aromatic Substitution

Caption: Proposed Friedel-Crafts acylation synthesis route.

General Experimental Considerations (Hypothetical):

  • Reactants: Benzene, 2,2-dimethylsuccinic anhydride, and anhydrous aluminum chloride.

  • Solvent: An inert solvent such as dichloromethane or nitrobenzene.

  • Procedure:

    • The Lewis acid (e.g., AlCl3) would be added to a solution of 2,2-dimethylsuccinic anhydride in the chosen solvent under anhydrous conditions.

    • Benzene would then be added to the reaction mixture, likely at a controlled temperature.

    • The reaction would proceed via an electrophilic aromatic substitution mechanism.

    • Workup would involve quenching the reaction with an aqueous acid solution to decompose the aluminum chloride complex, followed by extraction and purification of the final product.

Note: This is a theoretical pathway, and optimization of reaction conditions would be necessary. The regioselectivity of the anhydride opening would also need to be considered.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. Commercial suppliers of this compound explicitly state that they do not provide analytical data.

Biological Activity and Signaling Pathways

There is no information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this specific molecule can be described or visualized.

For context, related but structurally different compounds, such as derivatives of 4-oxo-4-phenylbutanoic acid, have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] However, it is crucial to emphasize that these findings are not directly applicable to this compound.

Conclusion

This compound (CAS 15116-34-4) is a known chemical entity, as evidenced by its availability from chemical suppliers. However, a thorough review of scientific databases and literature reveals a significant lack of detailed technical information. Key data, including validated experimental protocols for its synthesis, comprehensive spectroscopic characterization, and any evaluation of its biological properties, are currently unavailable.

This guide highlights the existing knowledge gap and proposes a potential synthetic route to encourage further investigation by researchers and drug development professionals. Future studies are required to elucidate the chemical and biological properties of this compound.

References

Synonyms for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid such as 3-benzoyl-2,2-dimethylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource for researchers, scientists, and drug development professionals delving into the chemistry and potential applications of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

This technical guide provides a comprehensive overview of this compound, also known by its synonym 3-benzoyl-2,2-dimethylpropionic acid. This document consolidates available data on its chemical identity, physicochemical properties, and currently understood synthesis methodologies. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Synonyms

This compound is a keto carboxylic acid. It is structurally characterized by a butyric acid backbone with two methyl groups at the C2 position, a phenyl group attached to a ketone at the C4 position.

Synonyms:

  • 3-benzoyl-2,2-dimethylpropionic acid[1]

  • 2,2-Dimethyl-4-oxo-4-phenyl-buttersaeure[1]

  • 2,2-Dimethyl-3-benzoyl-propionsaeure[1]

  • 2,2-dimethyl-4-oxo-4-phenyl-butyric acid[1]

  • Propionic acid, 3-benzoyl-2,2-dimethyl[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

PropertyValueSource(s)
CAS Number 15116-34-4[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Purity 96%[3]
Storage Sealed in dry, room temperature

Synthesis

A general procedure for a related synthesis of β-benzoylpropionic acid involves refluxing succinic anhydride and dry, thiophene-free benzene with anhydrous aluminum chloride. The reaction mixture is then worked up with water and hydrochloric acid, followed by steam distillation to remove excess benzene. The product is then isolated by filtration and can be purified by recrystallization.[4]

The logical workflow for the synthesis of the target compound can be conceptualized as follows:

A conceptual workflow for the synthesis of the target compound.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of specific biological activity data for this compound in publicly accessible scientific literature. While the broader class of aryl propionic acid derivatives is known to include many non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological profile of this compound remains uncharacterized.

Similarly, there is no available information regarding the mechanism of action or its involvement in any signaling pathways. For researchers in drug development, this presents both a challenge and an opportunity. The unique structural features of this compound may confer novel pharmacological properties, warranting further investigation.

Spectroscopic Data

Detailed and verified spectroscopic data, such as 1H and 13C NMR spectra, for this compound are not currently available in the public domain. Chemical suppliers may offer analytical data upon request for their specific batches.[5][6]

Conclusion and Future Directions

This compound is a well-defined chemical entity with a clear chemical structure and a number of known synonyms. However, there are significant gaps in the publicly available scientific knowledge regarding its specific physicochemical properties, a detailed and reproducible synthesis protocol, and its biological activity.

For researchers and scientists, this compound represents an area ripe for exploration. Future work should focus on:

  • Development and publication of a detailed, high-yield synthesis protocol. This would be a crucial first step to enable broader research into its properties and applications.

  • Thorough characterization of its physicochemical properties. This includes experimental determination of its melting point, boiling point, and solubility in various solvents.

  • Comprehensive biological screening. Investigating the potential anti-inflammatory, analgesic, anticancer, or other pharmacological activities of this compound is a key area for future research.

  • Elucidation of its mechanism of action. Should any significant biological activity be discovered, understanding the underlying signaling pathways and molecular targets will be essential for any potential therapeutic development.

This technical guide serves as a starting point for these future investigations, providing the currently available information and highlighting the areas where further research is most needed.

References

Navigating the Therapeutic Potential of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited information regarding the specific biological activities of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid derivatives. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related compounds, offering valuable insights for research and development in this chemical space. The presented data and methodologies on analogous scaffolds can serve as a foundational resource for exploring the potential of novel this compound derivatives.

Introduction: The Emerging Landscape of Phenylbutanoic Acid Derivatives in Drug Discovery

The 4-oxo-4-phenylbutanoic acid scaffold and its analogs represent a versatile class of molecules with a broad spectrum of biological activities. While direct studies on 2,2-dimethyl substituted derivatives are scarce, extensive research on related structures has revealed significant potential in oncology, inflammation, and neuroprotection. This technical guide consolidates the existing knowledge on these related compounds, providing a framework for future investigation into the therapeutic promise of this compound derivatives.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives structurally related to this compound. This data provides a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Thiazole and Oxadiazole Derivatives

Compound IDStructure/ClassCell LineIC50 (µM)Reference
21 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime)A549 (Lung Carcinoma)5.42[1][2]
22 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime)A549 (Lung Carcinoma)2.47[1][2]
25 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (carbohydrazide)A549 (Lung Carcinoma)8.05[1]
26 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (carbohydrazide)A549 (Lung Carcinoma)25.4[1]
Cisplatin Reference DrugA549 (Lung Carcinoma)11.71[1]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of 4-oxo-4-phenylbutanoic acid have demonstrated notable anticancer properties, primarily through the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Mechanism of Action: Apoptosis Induction

Several studies have shown that related compounds induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Neuroprotective Effects of 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid (4-PBA), a structurally related compound, is a well-documented chemical chaperone and histone deacetylase (HDAC) inhibitor with neuroprotective properties. Its mechanisms of action are relevant to the potential therapeutic applications of this compound derivatives in neurodegenerative diseases.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors like 4-PBA increase the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.

hdac_inhibition cluster_normal Normal Gene Expression cluster_inhibition Effect of HDAC Inhibitor HAT Histone Acetyltransferase Acetylated Histones Acetylated Histones HAT->Acetylated Histones HDAC Histone Deacetylase Deacetylated Histones Deacetylated Histones HDAC->Deacetylated Histones HDAC_Inhibitor HDAC Inhibitor (e.g., 4-PBA) Acetylated Histones->HDAC Deacetylation Open Chromatin\n(Gene Transcription ON) Open Chromatin (Gene Transcription ON) Acetylated Histones->Open Chromatin\n(Gene Transcription ON) Condensed Chromatin\n(Gene Transcription OFF) Condensed Chromatin (Gene Transcription OFF) Deacetylated Histones->Condensed Chromatin\n(Gene Transcription OFF) HDAC_Inhibitor->HDAC Inhibits

Figure 2: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

mtt_assay_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Add test compounds and controls Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct biological data for this compound derivatives remains limited, the extensive research on structurally similar compounds provides a strong rationale for their investigation. The anticancer, and neuroprotective activities observed in related scaffolds highlight the potential of this chemical class. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying potent and selective lead compounds for further preclinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such investigations.

References

Lack of Documented Therapeutic Applications for 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no established therapeutic applications or significant biological activity studies for the compound 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS Number: 15116-34-4).

Despite being commercially available as a research chemical, this specific molecule has not been the subject of published pharmacological, preclinical, or clinical investigations.[1][2][3] As such, a technical guide on its therapeutic uses, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time due to the absence of primary research data.

While there is no information on the specified molecule, research has been conducted on structurally related compounds, which may offer a theoretical starting point for future investigations:

  • 2,4-Dioxo-4-phenylbutanoic Acid: Also known as benzoylpyruvic acid, this related α,γ-diketo acid has been identified as an inhibitor of HIV integrase, an enzyme crucial for viral replication.[4]

  • 4-Oxo-4-phenylbutanoic Acid Derivatives: Certain derivatives of this core structure have been explored as agonists for the S1P1 receptor, a target for treating autoimmune diseases.[5]

  • 2-Oxo-4-phenylbutanoic Acid: This compound serves as a precursor in the enzymatic synthesis of L-homophenylalanine, a building block for angiotensin-converting enzyme (ACE) inhibitors.[6][7][8]

It is important to emphasize that the biological activities of these related molecules cannot be extrapolated to this compound. The presence of the gem-dimethyl group at the C2 position would significantly alter the molecule's shape, polarity, and metabolic stability, leading to a distinct pharmacological profile.

Currently, this compound remains a compound of interest primarily for chemical synthesis and as a potential scaffold for future drug discovery efforts. There is no scientific basis to support a discussion of its therapeutic applications for a research or drug development audience at this time.

References

An In-depth Technical Guide on 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid: Current Understanding and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the biological mechanism of action of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. A comprehensive review of available scientific literature reveals that this compound is primarily documented as a chemical intermediate, notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. At present, there is a significant lack of published research detailing its specific biological activities, molecular targets, or its effects on signaling pathways within biological systems. This document outlines the known chemical context of this compound and highlights the absence of data required for a full mechanistic profile, thereby identifying a gap in current pharmacological research.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₃, is a keto acid derivative.[1] While its structural features suggest potential for biological activity, its role in the scientific literature to date has been largely confined to the realm of synthetic organic chemistry. The most prominent mention of this compound is as a precursor in certain synthetic routes to Ketoprofen, a widely used NSAID.[2][3] However, its utility as a building block in chemical synthesis does not inherently describe its own pharmacological profile or mechanism of action.

Current State of Knowledge: A Gap in Biological Data

Extensive searches of scientific databases and chemical repositories have yielded no specific studies on the biological mechanism of action of this compound. Key areas where data is currently absent include:

  • Pharmacodynamics: There is no information available regarding the specific molecular targets (e.g., enzymes, receptors) with which this compound might interact.

  • Signaling Pathways: No studies have been published that investigate the effect of this compound on intracellular or intercellular signaling cascades.

  • Quantitative Biological Data: Pharmacological metrics such as IC₅₀, EC₅₀, or Ki values, which are crucial for quantifying the potency and efficacy of a compound, have not been determined.

  • Experimental Protocols: Due to the absence of biological studies, there are no established experimental protocols for assessing the activity of this specific molecule in biological systems.

While there is research on structurally related compounds, such as 4-oxo-4-phenylbutanoic acid and its derivatives, these findings cannot be directly extrapolated to this compound due to the structural differences which can significantly alter biological activity.[4][5] For instance, studies on "2,4-Dioxo-4-phenylbutanoic acid" have identified it as an inhibitor of HIV integrase, but this is a distinct molecule.[6][7] Similarly, research on other phenylbutanoic acid derivatives has explored their potential as S1P₁ agonists or HDAC inhibitors, but these are not the compound .[5][8][9]

Known Chemical Synthesis Context

The primary documented role of this compound is as an intermediate in the synthesis of other molecules, such as Ketoprofen.[2][10] This context is purely chemical and does not provide insight into its biological function.

To illustrate its role as a synthetic intermediate, a generalized workflow is presented below.

G cluster_synthesis Generalized Synthetic Pathway Starting_Materials Appropriate Starting Materials Intermediate This compound Starting_Materials->Intermediate Chemical Reactions Final_Product e.g., Ketoprofen Intermediate->Final_Product Further Synthetic Steps

Caption: Role as a chemical intermediate.

Future Research Directions

The absence of biological data for this compound represents an opportunity for new avenues of research. A logical workflow for investigating the potential biological activity of this compound would involve a tiered approach, starting with broad screening and progressing to more specific mechanistic studies.

G Screening High-Throughput Screening (e.g., target-based or phenotypic assays) Hit_Identification Hit Identification and Validation Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (e.g., signaling pathway analysis, target deconvolution) Lead_Optimization->Mechanism_Studies Preclinical_Development Preclinical Development Mechanism_Studies->Preclinical_Development

Caption: Proposed drug discovery workflow.

A detailed experimental plan to elucidate the mechanism of action would include:

  • In Vitro Target Screening: Profiling the compound against a broad panel of receptors, enzymes, and ion channels to identify potential molecular targets.

  • Cell-Based Assays: Assessing the effect of the compound on various cellular processes, such as cell viability, proliferation, apoptosis, and inflammation in relevant cell lines.

  • Pathway Analysis: Upon identification of a cellular effect, utilizing techniques like western blotting, qPCR, and reporter assays to determine the modulation of specific signaling pathways.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy, pharmacokinetics, and safety.

Conclusion

References

A Technical Guide to the Spectral Data of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and computational models. Furthermore, this document includes detailed, generalized experimental protocols for acquiring such spectral data for a novel organic compound. A logical workflow for the spectroscopic analysis of a chemical compound is also provided.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These values have been estimated using computational algorithms and should be considered as a guide for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
7.95 - 7.92Multiplet2HAromatic H (ortho to C=O)
7.58 - 7.54Multiplet1HAromatic H (para to C=O)
7.48 - 7.44Multiplet2HAromatic H (meta to C=O)
3.35Singlet2H-CH₂-
1.45Singlet6H2 x -CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
~200.5Phenyl C=O
~182.0Carboxylic Acid C=O
~136.5Aromatic C (quaternary)
~133.5Aromatic CH (para)
~128.8Aromatic CH (meta)
~128.2Aromatic CH (ortho)
~52.0-CH₂-
~45.0Quaternary C
~25.02 x -CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
2970-2870MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1685StrongC=O stretch (Ketone)
1600-1450Medium-WeakC=C stretch (Aromatic)
~1300MediumC-O stretch
~1200MediumO-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
206.09[M]⁺ (Molecular Ion)
189.09[M - OH]⁺
161.09[M - COOH]⁺
105.03[C₆H₅CO]⁺ (Base Peak)
77.04[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified solid sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube.[1]

  • The final solution height in the NMR tube should be approximately 4-5 cm.[1]

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be co-added to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[3]

  • After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization for positive or negative ion mode, respectively.[5]

  • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]

  • The solution is sprayed through a high-voltage capillary to create charged droplets.[6]

  • The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[7]

  • The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: - Chemical Shift - Integration - Multiplicity NMR->NMR_Data IR_Data IR Data: - Functional Group  Identification IR->IR_Data MS_Data MS Data: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of a Compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the organic compound 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS Number: 15116-34-4). Due to a scarcity of direct quantitative data for this specific molecule, this document also includes qualitative information and data from structurally similar compounds to infer its physicochemical properties. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its handling, formulation, and potential analytical methodologies. The document covers solubility in various solvents, stability under different conditions, potential degradation pathways, and detailed experimental protocols for its analysis.

Introduction

This compound is a keto-carboxylic acid with a molecular formula of C₁₂H₁₄O₃. Its structure, featuring a phenyl ring, a ketone group, and a carboxylic acid moiety with two methyl groups at the alpha position, suggests specific chemical behaviors relevant to its solubility and stability. Understanding these properties is crucial for its application in research and development, particularly in areas such as chemical synthesis, pharmaceutical formulation, and biological assays. This guide aims to consolidate the currently available information and provide a framework for its practical use.

Physicochemical Properties

While specific, experimentally determined physicochemical properties for this compound are not widely published, some general characteristics can be inferred from its structure and from data on analogous compounds.

Table 1: General Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Methyl-4-oxo-4-phenylbutanoic acid4-Oxo-4-phenylbutanoic acid
CAS Number 15116-34-41771-65-92051-95-8
Molecular Formula C₁₂H₁₄O₃C₁₁H₁₂O₃C₁₀H₁₀O₃
Molecular Weight 206.24 g/mol 192.21 g/mol 178.18 g/mol
Appearance Solid (presumed)White crystal or crystalline powder[1]White crystals[2]
Melting Point Not available140-142 °C[1]114-117 °C[2]

Solubility Profile

For the related compound, 2-methyl-4-oxo-4-phenyl-butanoic acid, it is reported to be insoluble in water at room temperature but soluble in organic solvents such as ethanol and dimethylformamide.[1] A similar trend can be anticipated for this compound.

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLow to InsolubleThe nonpolar phenyl and dimethyl groups likely dominate over the polar carboxylic acid group.
MethanolSolublePolar protic solvent capable of hydrogen bonding with the carboxylic acid.
EthanolSolubleSimilar to methanol, a polar protic solvent.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneSolubleA polar aprotic solvent that can interact with the polar functional groups.
DichloromethaneModerately SolubleA nonpolar organic solvent that may dissolve the compound due to the phenyl and dimethyl groups.
HexaneInsolubleA nonpolar solvent unlikely to dissolve the polar carboxylic acid.

Stability

The stability of this compound is a critical consideration for its storage and handling. As a keto acid, it may be susceptible to degradation under certain conditions.

Thermal Stability

The structurally similar 2-methyl-4-oxo-4-phenyl-butanoic acid is reported to have relatively high thermal stability.[1] It is reasonable to assume that this compound also possesses good thermal stability under normal storage conditions. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

pH-Dependent Stability and Degradation

Keto acids can be unstable, particularly under basic conditions where they can undergo various reactions. While specific studies on this compound are lacking, research on the oxidation of the related 4-oxo-4-phenylbutanoic acid has shown that it can degrade to form benzoic acid. This suggests a potential degradation pathway involving cleavage of the butanoic acid chain.

The presence of the carboxylic acid group implies that the compound's stability will be pH-dependent. In acidic to neutral conditions, the carboxylic acid will be protonated, while under basic conditions, it will be deprotonated to the carboxylate form, which may influence its reactivity and degradation pathways.

Photostability

No specific data on the photostability of this compound is available. As a general precaution for organic compounds with aromatic rings and carbonyl groups, it is advisable to store the compound protected from light to minimize the risk of photochemical degradation.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the available literature linking this compound to any specific biological activity or signaling pathway. However, the structurally related compound, 2,4-Dioxo-4-phenylbutanoic acid, has been identified as an inhibitor of HIV integrase.[3] This suggests that compounds with a phenylbutanoic acid scaffold may have the potential to interact with biological targets.

The following diagram illustrates a hypothetical interaction based on the known activity of the related compound. It is important to note that this is speculative and requires experimental validation for this compound.

G cluster_0 Hypothetical Drug Action 2_2_Dimethyl_4_oxo_4_phenylbutanoic_acid 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid (Hypothetical Inhibitor) Enzyme Potential Enzyme Target (e.g., Integrase, etc.) 2_2_Dimethyl_4_oxo_4_phenylbutanoic_acid->Enzyme Binds to active site 2_2_Dimethyl_4_oxo_4_phenylbutanoic_acid->Inhibition Biological_Process Biological Process Enzyme->Biological_Process Catalyzes Inhibition->Enzyme Inhibits

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

G Start Start: Add excess compound to solvent Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) Start->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Quantify compound concentration in the supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Result Result: Solubility (mg/mL) Analyze->Result

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

G Start Prepare solutions of the compound in different stress conditions Stress_Conditions Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60 °C) - Photolytic (e.g., UV light) Start->Stress_Conditions Incubate Incubate for a defined period Stress_Conditions->Incubate Analyze Analyze samples at time points using a stability-indicating method (e.g., HPLC) Incubate->Analyze Identify Identify and characterize degradation products (e.g., LC-MS) Analyze->Identify End Determine degradation rate and pathways Identify->End

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments. Also, expose solid and solution samples to elevated temperatures and UV light.

  • Incubation: Store the samples under these stress conditions for a predetermined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC, to separate the parent compound from any degradation products.

  • Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products to aid in their structural elucidation.

  • Evaluation: Determine the percentage of degradation and identify the primary degradation pathways under each stress condition.

Conclusion

While specific quantitative data for the solubility and stability of this compound are limited, this technical guide provides a comprehensive overview based on available information for structurally related compounds and established chemical principles. The compound is predicted to be soluble in common organic solvents and have low solubility in water. As a keto acid, its stability is likely influenced by pH, with potential for degradation under harsh conditions. The provided experimental protocols offer a starting point for researchers to determine the precise physicochemical properties of this compound. Further investigation is warranted to fully characterize its solubility, stability, and potential biological activity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, a keto-carboxylic acid, and its related analogs are emerging as compounds of interest in medicinal chemistry and drug discovery. The unique structural features of this scaffold, combining a bulky dimethyl group with a phenyl ketone moiety, suggest potential for diverse pharmacological activities. This technical guide provides a comprehensive review of the available literature on this compound and its related compounds, focusing on its synthesis, physicochemical properties, and potential biological applications. This document aims to serve as a foundational resource for researchers and professionals in the field, summarizing key data and outlining detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties

This compound, also known as 3-benzoyl-2,2-dimethylpropionic acid, possesses the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . While specific experimental data for this compound is limited in publicly available literature, its structural analogs provide insights into its expected properties.

PropertyValueSource
CAS Number 15116-34-4[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
IUPAC Name This compound
Synonyms 3-benzoyl-2,2-dimethylpropionic acid

Synthesis of this compound

The primary synthetic route for analogous 4-oxo-4-phenylbutanoic acids is the Friedel-Crafts acylation of benzene with a suitable anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[2]. Based on this established methodology, a detailed protocol for the synthesis of this compound is proposed below.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from benzene and 3,3-dimethylsuccinic anhydride.

Materials:

  • Benzene (anhydrous)

  • 3,3-Dimethylsuccinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid

  • Ice

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 150 mL of anhydrous benzene.

  • Reagent Addition: To the stirred benzene, add 25.6 g (0.2 mol) of 3,3-dimethylsuccinic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath. Carefully and portion-wise, add 66.7 g (0.5 mol) of anhydrous aluminum chloride. An exothermic reaction with the evolution of HCl gas is expected.

  • Reaction: After the addition of AlCl₃ is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of 200 g of crushed ice and 100 mL of concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product can be recrystallized from a suitable solvent system, such as toluene or a mixture of water and ethanol, to yield purified this compound.

Logical Relationship of Synthesis Steps

G setup Reaction Setup: Benzene and 3,3-Dimethylsuccinic anhydride catalyst Catalyst Addition: Anhydrous AlCl₃ setup->catalyst reaction Friedel-Crafts Acylation: Reflux catalyst->reaction quench Quenching: Ice and HCl reaction->quench workup Workup: Solvent Extraction quench->workup purify Purification: Crystallization workup->purify product Final Product: This compound purify->product

Figure 1. Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the pharmacological activities of its structural analogs provide valuable insights into its potential therapeutic applications.

Potential as S1P₁ Receptor Agonists

Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁). S1P₁ receptor agonism has proven utility in treating autoimmune diseases by inducing lymphopenia[3]. The structural similarity suggests that this compound could serve as a scaffold for developing novel S1P₁ agonists.

Hypothesized S1P₁ Agonist Signaling Pathway

G ligand 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid analog s1p1 S1P₁ Receptor ligand->s1p1 Binds to gi Gαi s1p1->gi Activates rac1 Rac1 Activation gi->rac1 pi3k PI3K/Akt Pathway gi->pi3k lymphopenia Lymphopenia rac1->lymphopenia pi3k->lymphopenia

Figure 2. Potential S1P₁ receptor signaling pathway.
Potential Anticancer and Anti-inflammatory Activities

Derivatives of related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated promising anticancer, anti-inflammatory, and analgesic properties[4]. Thiazole derivatives of propanoic acids have also shown significant antiproliferative activity against lung cancer cells[5]. Furthermore, some propanoic acid derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activity[6]. These findings suggest that this compound could be a valuable starting point for the development of novel anticancer and anti-inflammatory agents.

Potential as RORγt Inverse Agonists

6-Oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising therapeutic target for autoimmune diseases[7]. Given the structural similarities, it is plausible that derivatives of this compound could also modulate RORγt activity.

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data for some related oxo-phenylbutanoic acid derivatives.

Compound ClassTarget/AssayCell LineIC₅₀ (µM)Reference
4-Oxo-4-(pyridin-2-ylamino)butanoic acid derivativesAnticancerA549 (Lung Adenocarcinoma)1.22 - 3.62[4]
4-Oxo-4-(pyridin-2-ylamino)butanoic acid derivativesAnticancerHCT116 (Colon Cancer)0.34 - 22.4[4]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesAnticancerA549 (Lung Adenocarcinoma)2.47 - 25.4[5]
2-(phenylcarbamoyl)phenyl 4-substituted benzoatesAntimycobacterialM. tuberculosis0.125 - 8[8]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound and its derivatives, standard in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Cytotoxicity Screening

G seed Seed Cells treat Treat with Compound seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC₅₀) read->analyze

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid. The primary synthetic strategy employed is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride, a robust and widely utilized method for the formation of aryl ketones.[1][2][3] This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow.

Introduction

This compound is a keto acid that can serve as a valuable building block in the synthesis of various organic molecules and pharmaceutical intermediates. The structural motif of a γ-keto acid allows for a diverse range of subsequent chemical transformations. The most direct and common method for the synthesis of this and similar 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative.[4][5][6] This reaction proceeds via electrophilic aromatic substitution, where an acylium ion is generated from the anhydride in the presence of a Lewis acid catalyst, which then attacks the aromatic ring.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved in two main stages:

  • Synthesis of 2,2-Dimethylsuccinic Anhydride: The precursor, 2,2-dimethylsuccinic acid, is dehydrated to form the cyclic anhydride. This is often accomplished using a dehydrating agent such as acetic anhydride or by heating with phosphorus oxychloride.[7][8]

  • Friedel-Crafts Acylation: The synthesized 2,2-dimethylsuccinic anhydride is then reacted with benzene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to yield the final product.[4][9]

Synthesis_Pathway cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Friedel-Crafts Acylation 2_2_dimethylsuccinic_acid 2,2-Dimethylsuccinic Acid 2_2_dimethylsuccinic_anhydride 2,2-Dimethylsuccinic Anhydride 2_2_dimethylsuccinic_acid->2_2_dimethylsuccinic_anhydride Dehydration dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) dehydrating_agent->2_2_dimethylsuccinic_anhydride final_product 2,2-Dimethyl-4-oxo-4- phenylbutanoic Acid 2_2_dimethylsuccinic_anhydride->final_product Acylation benzene Benzene benzene->final_product AlCl3 AlCl₃ (Lewis Acid) AlCl3->final_product

Figure 1: Overall synthesis pathway for this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
2,2-Dimethylsuccinic AcidC₆H₁₀O₄146.14140.5-597-43-3
2,2-Dimethylsuccinic AnhydrideC₆H₈O₃128.1329-31[7][10]219-220[7][10]17347-61-4[11][10]
This compoundC₁₂H₁₄O₃206.24Not specifiedNot specified15116-34-4[12]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylsuccinic Anhydride

This protocol is based on the dehydration of 2,2-dimethylsuccinic acid.

Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place 2,2-dimethylsuccinic acid in a round-bottom flask.

  • Add an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Remove the acetic acid and excess acetic anhydride by distillation.

  • The resulting crude 2,2-dimethylsuccinic anhydride can be purified by vacuum distillation.[7]

Protocol 2: Synthesis of this compound

This protocol details the Friedel-Crafts acylation of benzene.

Materials:

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂) (as solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of substituted benzene (1.5 equivalents) to the stirred suspension.[9]

  • To this mixture, add a solution of 2,2-dimethylsuccinic anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Stir overnight.[9]

  • After the reaction is complete, cool the mixture to 0 °C and quench the reaction by slowly adding iced water, followed by the addition of 18% aqueous HCl. Stir until no precipitate is observed.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[9]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • The crude this compound can be purified by flash column chromatography.[9]

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification suspend_alcl3 Suspend AlCl₃ in anhydrous CH₂Cl₂ at 0°C add_benzene Add benzene suspend_alcl3->add_benzene add_anhydride Add 2,2-dimethylsuccinic anhydride solution add_benzene->add_anhydride reflux Reflux overnight add_anhydride->reflux quench Quench with ice and HCl reflux->quench Reaction Completion extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride is a reliable and effective method. The provided protocols offer a detailed guide for researchers to successfully synthesize this compound. Careful attention to anhydrous conditions is critical for the success of the Friedel-Crafts acylation step. The final product is a versatile intermediate for further synthetic applications in drug discovery and materials science.

References

Application Note: High-Purity Purification of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is a keto-carboxylic acid of interest in organic synthesis and pharmaceutical research. Achieving high purity of this compound is crucial for subsequent reactions and biological assays. Recrystallization is a robust and scalable technique for the purification of solid organic compounds.[1][2] This protocol provides a detailed method for the purification of this compound using a mixed-solvent recrystallization technique, which is effective for compounds with moderate solubility in common solvents.

Key Experimental Protocol: Recrystallization

This protocol employs a solvent/anti-solvent system to achieve high-purity crystals. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For keto-acids, solvent systems such as ethanol/water can be particularly effective.[3]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal volume of hot ethanol to dissolve the solid completely with gentle heating and stirring. Ethanol acts as the "good" solvent in which the compound is highly soluble.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a separate Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble matter. This step is crucial to prevent premature crystallization of the product on the filter paper.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water (the "anti-solvent" or "poor" solvent) dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated solution at a high temperature, which promotes the formation of well-defined crystals.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities. It is critical to use a minimal amount of cold solvent to avoid significant loss of the purified product.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by its melting point.

Data Presentation

ParameterRecommended Value/RangeNotes
Solvent System Ethanol/WaterEthanol is the primary solvent; water is the anti-solvent.
Initial Solvent Hot EthanolUse the minimum volume required for complete dissolution.
Cooling Rate Slow cooling to room temperature, followed by an ice bath.Promotes the formation of larger, purer crystals.
Washing Solvent Ice-cold Ethanol/Water mixtureMinimizes product loss during washing.
Purity Assessment Melting PointA sharp melting point indicates high purity.

Experimental Workflow Diagram

Recrystallization_Workflow A Crude Product B Dissolve in minimal hot ethanol A->B C Hot Solution B->C D Hot Filtration (if necessary) C->D E Clear Hot Solution C->E No insoluble impurities D->E Removes insoluble impurities F Add hot water until turbid E->F G Turbid Solution F->G H Add a few drops of hot ethanol to clarify G->H I Saturated Solution H->I J Slow Cooling & Ice Bath I->J K Crystal Slurry J->K L Vacuum Filtration K->L M Wash with ice-cold solvent L->M N Pure Crystals M->N O Drying under Vacuum N->O P Final Pure Product O->P

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: Quantification of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is a keto-carboxylic acid derivative with potential applications as a building block in the synthesis of pharmaceutical compounds. Accurate and precise quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust, specific, and suitable for routine analysis in a research or industrial setting. While direct validated methods for this specific analyte are not widely published, the presented protocol is based on established analytical principles for structurally similar compounds such as ketoprofen and other phenyl-keto acids.[1][2][3][4]

Principle

The analytical method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance, which is anticipated to be around 254 nm due to the presence of the phenyl group.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
Gradient Program 0-2 min: 60% A, 40% B2-10 min: Linear gradient to 20% A, 80% B10-12 min: Hold at 20% A, 80% B12-13 min: Return to 60% A, 40% B13-15 min: Equilibration at 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Sample Preparation
  • Dissolution: Accurately weigh the sample containing this compound.

  • Extraction: Dissolve the sample in methanol.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered sample with the initial mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of this HPLC method based on typical validation parameters for similar analytical procedures.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
RSD of Peak Area ≤ 2.0% (n=6)0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999

Table 3: Precision

LevelIntra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Low QC < 2.0< 2.0
Mid QC < 2.0< 2.0
High QC < 2.0< 2.0

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
Low QC 98.0 - 102.0
Mid QC 98.0 - 102.0
High QC 98.0 - 102.0

Table 5: Limits of Detection and Quantification

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

HPLC_Workflow prep Sample Preparation (Dissolution, Filtration, Dilution) hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc Inject Sample standards Standard Preparation (Stock and Working Solutions) standards->hplc Inject Standards separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing (Chromatogram) detection->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Flow start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity precision Precision (Repeatability & Intermediate) start->precision accuracy Accuracy (Recovery) start->accuracy lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method specificity->end linearity->end precision->end accuracy->end lod_loq->end robustness->end

Caption: Logical flow of the HPLC method validation process.

Conclusion

The proposed RP-HPLC method provides a reliable and efficient approach for the quantification of this compound. The method is expected to demonstrate good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. The simple sample preparation and relatively short run time contribute to a high-throughput analysis. Further validation in the specific sample matrix of interest is recommended to ensure method suitability.

References

Application Notes and Protocols for Studying the Enzymatic Inhibition by 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the investigation of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid as a potential enzyme inhibitor. Due to the limited publicly available data on the specific biological targets of this compound, this document outlines a systematic approach, beginning with a general screening protocol to identify potential enzyme targets, followed by detailed methodologies for characterizing the inhibitory activity. The protocols cover the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of inhibition. This guide is intended to equip researchers with the necessary protocols to thoroughly evaluate the enzymatic inhibition profile of this compound and similar novel compounds.

Initial Screening for Enzymatic Inhibition

The first step in characterizing a novel compound is to identify its potential biological targets. A common approach is to screen the compound against a panel of representative enzymes from different classes (e.g., proteases, kinases, phosphatases, etc.).

General Enzyme Inhibition Screening Protocol

This protocol describes a generic, high-throughput screening assay using a colorimetric or fluorometric substrate.

Principle: The enzymatic reaction results in a product that can be detected by a change in absorbance or fluorescence. The presence of an inhibitor will reduce the rate of product formation.

Materials:

  • This compound

  • A panel of purified enzymes

  • Corresponding chromogenic or fluorogenic substrates

  • Assay buffer specific to each enzyme

  • 96-well or 384-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Multichannel pipettes

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate, add the following to each well:

    • Assay buffer

    • Enzyme solution (at a predetermined optimal concentration)

    • This compound (at a fixed screening concentration, e.g., 10 µM) or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic or Endpoint Reading: Monitor the change in absorbance or fluorescence over time (kinetic assay) or measure the signal at a single time point after a fixed incubation period (endpoint assay).

  • Data Analysis: Calculate the percentage of inhibition for each enzyme compared to the vehicle control.

Data Presentation:

Table 1: Hypothetical Screening Results for this compound

Enzyme TargetEnzyme ClassSubstrate% Inhibition at 10 µM
TrypsinSerine ProteaseBAPNA5%
ChymotrypsinSerine ProteaseSUPHEPA85%
PapainCysteine ProteaseBAPNA12%
Kinase AProtein KinaseGeneric Peptide3%
Phosphatase BPhosphatasepNPP7%

BAPNA: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride; SUPHEPA: N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide; pNPP: p-Nitrophenyl phosphate

Based on these hypothetical results, Chymotrypsin would be selected as a "hit" for further characterization.

Characterization of Enzymatic Inhibition

Once a target enzyme is identified (in this hypothetical case, Chymotrypsin), the next steps are to quantify the inhibitory potency (IC50) and determine the mechanism of action.

Protocol for IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1]

Principle: The enzymatic reaction is carried out in the presence of varying concentrations of the inhibitor. The resulting data is used to generate a dose-response curve from which the IC50 value is determined.

Materials:

  • This compound

  • Purified Chymotrypsin

  • N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (SUPHEPA)

  • Chymotrypsin assay buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl2)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Chymotrypsin solution

    • Diluted solutions of this compound (to achieve a range of final concentrations) or vehicle control.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add the SUPHEPA substrate to each well.

  • Measurement: Measure the absorbance at 405 nm at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the percentage of the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[2][3]

Data Presentation:

Table 2: Hypothetical IC50 Determination Data for this compound against Chymotrypsin

[Inhibitor] (µM)Log [Inhibitor]Average Velocity (mOD/min)% Inhibition
0 (Control)-50.20
0.1-1.048.14.2
0.3-0.5242.714.9
1030.140.0
30.4815.668.9
101.05.389.4
301.482.195.8
1002.01.098.0

From a non-linear regression fit of this data, the hypothetical IC50 value would be determined.

Protocol for Determining the Mechanism of Inhibition

To understand how the inhibitor interacts with the enzyme, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[4][5]

Principle: The initial reaction velocity is measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The data is then plotted using a double reciprocal plot (Lineweaver-Burk plot) to visualize the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax and Km.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound (e.g., 0 µM, 1x IC50, 2x IC50), and each column will have a different concentration of the SUPHEPA substrate.

  • Pre-incubation: Add the assay buffer, Chymotrypsin, and inhibitor (or vehicle) to the wells and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the various concentrations of the substrate to the appropriate wells.

  • Measurement: Measure the initial reaction velocities as described for the IC50 determination.

  • Data Analysis:

    • For each inhibitor concentration, plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • Analyze the resulting Lineweaver-Burk plot to determine the mechanism of inhibition.

Data Presentation:

Table 3: Hypothetical Kinetic Data for Chymotrypsin Inhibition

[Substrate] (µM)1/[S] (µM⁻¹)Velocity (no inhibitor)Velocity (1x IC50 inhibitor)Velocity (2x IC50 inhibitor)
100.10012.57.14.8
200.05020.012.58.7
400.02528.620.015.4
800.01336.428.625.0
1600.00642.136.433.3

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Phase 1: Target Identification cluster_characterization Phase 2: Inhibition Characterization cluster_conclusion Phase 3: Conclusion enzyme_panel Enzyme Panel Screening hit_id Hit Identification enzyme_panel->hit_id High-throughput assay ic50 IC50 Determination hit_id->ic50 moa Mechanism of Action Studies ic50->moa Dose-response curve conclusion Characterized Inhibitor moa->conclusion

Caption: Experimental workflow for inhibitor characterization.

Signaling Pathway Inhibition

The following is a generic representation of how an enzyme inhibitor might interrupt a signaling pathway.

signaling_pathway receptor Receptor enzyme1 Enzyme 1 (Target) receptor->enzyme1 Activation product Product (Signal) enzyme1->product Catalysis substrate Substrate substrate->enzyme1 response Cellular Response product->response inhibitor This compound inhibitor->enzyme1 Inhibition

Caption: Generalized signaling pathway inhibition.

Conclusion

The protocols and application notes presented here provide a robust framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By following this workflow, from initial screening to detailed kinetic analysis, researchers can effectively identify and characterize the inhibitory properties of this and other novel compounds, paving the way for further investigation in drug discovery and development.

References

Application Notes and Protocols for Safe Handling and Storage of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS No. 15116-34-4) in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, these protocols are based on general best practices for handling analogous chemical structures, including corrosive and irritant solids, and should be implemented with caution.

Introduction

Hazard Identification and Mitigation

Based on the functional groups present, this compound should be considered a potential irritant and corrosive solid. The primary hazards are associated with inhalation of dust, skin and eye contact, and ingestion.

Potential Hazards:

  • Causes skin irritation.

  • May cause serious eye irritation or damage.

  • May cause respiratory irritation if inhaled as dust.

  • Harmful if swallowed.

Mitigation Measures:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation of dust.

  • Use appropriate Personal Protective Equipment (PPE) at all times.

  • Avoid generating dust when handling the solid.

  • Have an appropriate spill kit readily available.

Quantitative Data Summary

The following table summarizes the available physical and chemical data for this compound. Note that a comprehensive set of safety-related quantitative data (e.g., LD50, permissible exposure limits) is not currently available.

PropertyValue
CAS Number 15116-34-4
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Physical State Solid
Boiling Point 364.6°C at 760 mmHg
Density 1.135 g/cm³
Flash Point 188.5°C

Experimental Protocols

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn over the goggles, especially when there is a risk of splashing or dust generation.[1][2][3][4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) must be worn. Inspect gloves for any signs of degradation or punctures before use.

    • Lab Coat: A full-length, long-sleeved lab coat is required.

    • Protective Clothing: For larger quantities or when there is a significant risk of exposure, additional protective clothing such as a chemical-resistant apron or coveralls should be worn.[1][2][5]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a chemical fume hood.[5] If a fume hood is not available, a properly fitted respirator with a particulate filter may be necessary, but this should be a secondary control measure.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Ensure an appropriate spill kit is accessible.

    • Clearly label all containers.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid inside a chemical fume hood to contain any dust.

    • Use a spatula to handle the solid. Avoid scooping actions that could generate dust.

    • Close the container tightly immediately after dispensing.

  • Dissolving the Compound:

    • When dissolving the solid, slowly add the solid to the solvent to avoid splashing.

    • If dissolving in water or another protic solvent, be aware that heat may be generated, especially if the compound is acidic.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent.

    • Properly dispose of any contaminated materials (e.g., weigh boats, disposable gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • General Storage: Store in a tightly sealed, properly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities:

    • Segregate from strong oxidizing agents, bases, and reducing agents.[8]

    • Store away from heat sources and direct sunlight.[6]

  • Moisture Sensitivity: Although not explicitly stated, many carboxylic acids are sensitive to moisture. It is good practice to store this compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[9]

  • Corrosives Cabinet: Due to its acidic nature, storage in a dedicated corrosives cabinet is recommended, segregated from bases.[8]

  • Secondary Containment: Use secondary containment trays to capture any potential spills.[10]

  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.

    • Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated lab supplies, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_emergency Emergency Protocol prep_start Start: Assess Risks prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound Carefully prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Seal Original Container handle_transfer->handle_close emergency_spill Spill Occurs handle_transfer->emergency_spill emergency_exposure Exposure Occurs handle_transfer->emergency_exposure cleanup_area Decontaminate Work Area handle_close->cleanup_area cleanup_waste Dispose of Waste Properly cleanup_area->cleanup_waste cleanup_store Store in Cool, Dry, Ventilated Area cleanup_waste->cleanup_store cleanup_wash Remove PPE & Wash Hands cleanup_store->cleanup_wash action_spill Follow Spill Procedure emergency_spill->action_spill action_exposure Follow First Aid Procedure emergency_exposure->action_exposure StorageProtocol cluster_storage_conditions Storage Environment cluster_incompatibles Segregate From compound This compound (Tightly Sealed Container) cond_cool Cool compound->cond_cool incomp_oxidizers Strong Oxidizers compound->incomp_oxidizers cond_dry Dry cond_ventilated Well-Ventilated cond_dark Away from Direct Sunlight storage_location Store in Corrosives Cabinet with Secondary Containment cond_dark->storage_location incomp_bases Bases incomp_reducers Reducing Agents incomp_heat Heat Sources incomp_heat->storage_location

References

Derivatization of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid for improved detection

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von 2,2-Dimethyl-4-oxo-4-phenylbutansäure zur verbesserten Detektion

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 24. Dezember 2025

Abstrakt

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 2,2-Dimethyl-4-oxo-4-phenylbutansäure, um deren Nachweis in analytischen Verfahren zu verbessern. Die direkte Analyse dieser Verbindung kann aufgrund ihrer physikalisch-chemischen Eigenschaften eine Herausforderung darstellen. Die hier beschriebenen Derivatisierungsprotokolle zielen darauf ab, die Empfindlichkeit und Selektivität der Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion (FLD) und Gaschromatographie-Massenspektrometrie (GC-MS) zu erhöhen.

Einleitung

2,2-Dimethyl-4-oxo-4-phenylbutansäure ist eine Ketocarbonsäure, die in der pharmazeutischen Forschung und der organischen Synthese von Interesse ist. Ihre quantitative Analyse in verschiedenen Matrices, insbesondere in biologischen Proben, ist für pharmakokinetische und metabolische Studien entscheidend. Die Carbonyl- und Carboxylgruppen der Molekülstruktur führen jedoch zu einer relativ hohen Polarität und geringen Flüchtigkeit, was die direkte Analyse mittels GC erschwert und die Empfindlichkeit in der LC-MS beeinträchtigen kann.

Die chemische Derivatisierung ist eine bewährte Strategie, um diese analytischen Herausforderungen zu überwinden. Durch die Modifikation der funktionellen Gruppen der Zielanalyten können deren chromatographische Eigenschaften und die Nachweisbarkeit verbessert werden. Diese Anwendungs- und Protokollhinweise konzentrieren sich auf zwei Hauptstrategien:

  • Fluoreszenzmarkierung für die HPLC-Analyse: Die Einführung eines Fluorophors an die Carboxyl- oder Carbonylgruppe ermöglicht eine hochempfindliche und selektive Detektion mittels Fluoreszenz.

  • Derivatisierung für die GC-MS-Analyse: Die Umwandlung der polaren funktionellen Gruppen in flüchtigere und thermisch stabilere Derivate ermöglicht eine robuste GC-MS-Analyse.

Datenpräsentation

Obwohl spezifische quantitative Daten für die Derivatisierung von 2,2-Dimethyl-4-oxo-4-phenylbutansäure in der Literatur begrenzt sind, können die Leistungsdaten von strukturell ähnlichen α- und β-Ketosäuren als Anhaltspunkt für die erwartete Verbesserung der Nachweisgrenzen dienen. Die folgende Tabelle fasst die erwarteten Nachweisgrenzen (LOD) und Bestimmungsgrenzen (LOQ) für derivatisierte Ketosäuren zusammen.

Analyt (strukturell ähnlich)DerivatisierungsreagenzDetektionsmethodeErwarteter LOD (nM)Erwarteter LOQ (nM)Referenz
α-KetoglutarsäureDMBHPLC-FLD1.3 - 5.44.2 - 18[1]
PhenylbrenztraubensäureDMBHPLC-FLDn.a.n.a.[1]

DMB: 1,2-Diamino-4,5-methylendioxybenzol n.a.: nicht verfügbar

Experimentelle Protokolle

Protokoll 1: Fluoreszenzderivatisierung für die HPLC-FLD-Analyse

Dieses Protokoll wurde von etablierten Methoden zur Analyse von α-Ketosäuren adaptiert und ist auf 2,2-Dimethyl-4-oxo-4-phenylbutansäure anwendbar.[1] Die Methode basiert auf der Kondensation der Ketogruppe mit 1,2-Diamino-4,5-methylendioxybenzol (DMB) zu einem stabilen, fluoreszierenden Chinoxalinon-Derivat.

Materialien:

  • 2,2-Dimethyl-4-oxo-4-phenylbutansäure

  • 1,2-Diamino-4,5-methylendioxybenzol-Dihydrochlorid (DMB·2HCl)

  • Natriumsulfit

  • 2-Mercaptoethanol

  • Konzentrierte Salzsäure (HCl)

  • Methanol (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Natriumhydroxid (NaOH)

  • Perchlorsäure

  • Kaliumcarbonat

Herstellung der Reagenzien:

  • DMB-Derivatisierungsreagenz: 1,6 mg DMB·2HCl, 4,9 mg Natriumsulfit und 70 µL 2-Mercaptoethanol in 0,87 mL Wasser lösen. 58 µL konzentrierte HCl hinzufügen. Diese Lösung frisch zubereiten.[1]

  • Stammlösung: 2,2-Dimethyl-4-oxo-4-phenylbutansäure genau einwiegen und in Methanol zu einer Konzentration von 1 mg/mL lösen.

  • Arbeitsstandardlösungen: Eine Reihe von Verdünnungen aus der Stammlösung in Wasser herstellen, um Kalibrierungsstandards zu erstellen (z. B. 1 µM bis 100 µM).

Probenvorbereitung (Beispiel für biologische Proben):

  • Proteinfällung: Zu 100 µL der Probe (z. B. Plasma, Zelllysat) 100 µL kalte 0,6 M Perchlorsäure geben.[1]

  • Vortexen: 30 Sekunden lang gründlich mischen.

  • Zentrifugieren: Bei 14.000 x g für 10 Minuten bei 4°C zentrifugieren.

  • Neutralisation: Den Überstand in ein neues Röhrchen überführen und durch Zugabe einer berechneten Menge 2 M Kaliumcarbonat neutralisieren.

Derivatisierungsverfahren:

  • In einem verschlossenen Röhrchen 40 µL der vorbereiteten Probe oder des Standards mit 40 µL des DMB-Derivatisierungsreagenzes mischen.[1]

  • Die Mischung 45 Minuten lang bei 85°C erhitzen.

  • Die Reaktionsmischung 5 Minuten lang auf Eis kühlen.

  • Die Lösung fünffach mit 65 mM wässriger NaOH-Lösung verdünnen, um einen einzelnen Peak zu gewährleisten und eine Peakaufspaltung aufgrund von Azidität zu verhindern.[1]

  • 25 µL der Endlösung in das HPLC-System injizieren.

HPLC-FLD-Bedingungen:

ParameterWert
SäuleC18-Umkehrphasensäule (z. B. 250 x 4,6 mm, 5 µm)
Mobile Phase A30% Methanol in Wasser (v/v)
Mobile Phase BMethanol
GradientOptimieren, um eine gute Trennung zu gewährleisten
Flussrate1,0 mL/min
Säulentemperatur40°C
DetektionFluoreszenz
Anregungswellenlänge~367 nm (zu optimieren)
Emissionswellenlänge~446 nm (zu optimieren)
Protokoll 2: Derivatisierung für die GC-MS-Analyse (Methoximierung-Silylierung)

Da es sich bei 2,2-Dimethyl-4-oxo-4-phenylbutansäure um eine β-Ketosäure handelt (bezogen auf die Position der Carbonylgruppe zur Carboxylgruppe nach Berücksichtigung der Dimethylsubstitution), ist eine zweistufige Derivatisierung zur Erhöhung der Flüchtigkeit und thermischen Stabilität für die GC-MS-Analyse geeignet.[2]

Materialien:

  • Getrockneter Probenextrakt

  • Methoxyamin-Hydrochlorid-Lösung (z. B. 20 mg/mL in Pyridin)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS)

Verfahren:

  • Trocknung: Den Probenextrakt unter einem sanften Stickstoffstrom zur Trockne eindampfen.

  • Methoximierungsschritt: 50 µL Methoxyamin-Hydrochlorid-Lösung zum getrockneten Extrakt geben. Das Röhrchen fest verschließen und 30 Sekunden lang vortexen. Die Mischung 45 Minuten lang bei 60°C inkubieren. Das Röhrchen auf Raumtemperatur abkühlen lassen.[2]

  • Silylierungsschritt: 50 µL MSTFA mit 1% TMCS in das Röhrchen geben. Das Röhrchen wieder fest verschließen und 30 Sekunden lang vortexen. Die Mischung 30 Minuten lang bei 60°C inkubieren. Das Röhrchen auf Raumtemperatur abkühlen lassen. Die Probe ist nun zur Injektion in das GC-MS bereit.[2]

Visualisierungen

experimental_workflow Experimenteller Arbeitsablauf für die HPLC-FLD-Analyse sample_prep Probenvorbereitung (z.B. Proteinfällung) derivatization Derivatisierung mit DMB-Reagenz sample_prep->derivatization Probenextrakt hplc_separation HPLC-Trennung (C18-Säule) derivatization->hplc_separation Fluoreszierendes Derivat fld_detection Fluoreszenzdetektion (Ex/Em optimieren) hplc_separation->fld_detection Getrennte Analyten data_analysis Datenanalyse (Quantifizierung) fld_detection->data_analysis Chromatogramm

Abbildung 1: Experimenteller Arbeitsablauf für die HPLC-FLD-Analyse.

signaling_pathway Verbesserung der Detektion durch Derivatisierung cluster_0 Ohne Derivatisierung cluster_1 Mit Derivatisierung Analyte 2,2-Dimethyl-4-oxo- 4-phenylbutansäure LowSignal Geringe Empfindlichkeit Schlechte Peakform Analyte->LowSignal DerivatizedAnalyte Fluoreszierendes Derivat Analyte->DerivatizedAnalyte Chemische Reaktion HighSignal Hohe Empfindlichkeit Gute Peakform DerivatizedAnalyte->HighSignal

References

Application Notes and Protocols for 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for detailed applications and experimental protocols specifically utilizing 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid as a building block in organic synthesis have yielded limited specific results. The available scientific literature primarily focuses on the closely related analogue, 4-oxo-4-phenylbutanoic acid .

Therefore, this document provides comprehensive application notes and protocols for 4-oxo-4-phenylbutanoic acid as a well-documented and versatile precursor. This information can serve as a valuable reference and a starting point for exploring the potential applications of its 2,2-dimethyl derivative, with the understanding that optimization of reaction conditions would be necessary. The core difference lies in the presence of two methyl groups at the C2 position in the target compound, which may influence its reactivity.

Application of the Closely Related 4-Oxo-4-phenylbutanoic Acid

4-Oxo-4-phenylbutanoic acid is a valuable bifunctional molecule widely employed in the synthesis of a variety of heterocyclic compounds, which are key scaffolds in many biologically active molecules. Its keto and carboxylic acid functionalities allow for a range of chemical transformations.

One of the most prominent applications of 4-oxo-4-phenylbutanoic acid is in the synthesis of pyridazinone derivatives . These heterocycles are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The general synthetic approach involves the condensation of the γ-keto acid with hydrazine derivatives.

Furthermore, 4-oxo-4-phenylbutanoic acid and its derivatives are utilized in the synthesis of other heterocyclic systems and have been explored as precursors for compounds with potential therapeutic applications.

Synthesis of 4-Oxo-4-phenylbutanoic Acid

The most common method for synthesizing 4-oxo-4-phenylbutanoic acid is through the Friedel-Crafts acylation of benzene with succinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1]

Synthesis_of_4_oxo_4_phenylbutanoic_acid benzene Benzene intermediate Reaction Intermediate benzene->intermediate + succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate + alcl3 Anhydrous AlCl₃ alcl3->intermediate Catalyst workup Aqueous Workup (Ice/HCl) intermediate->workup product 4-Oxo-4-phenylbutanoic acid workup->product Isolation & Purification

Figure 1: General workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation[1]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Succinic Anhydride

  • Anhydrous Benzene

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 5% (w/v) Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride. Ensure all glassware is oven-dried and protected from atmospheric moisture.

  • Addition of Reactants: Add anhydrous benzene to the flask. Slowly add a solution of succinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride in benzene.

  • Reaction: The reaction mixture is typically heated under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Workup: If a precipitate of the product forms, it can be collected by filtration. If the product remains in the organic layer, separate the layers. Extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic extracts and wash with a 5% (w/v) sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Separate the aqueous layer and acidify with dilute hydrochloric acid to precipitate the purified 4-oxo-4-phenylbutanoic acid.

  • Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water or a benzene/ligroin mixture.

Protocol 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in ethanol.

  • Addition of Reactant: Add hydrazine hydrate to the solution.

  • Reaction: Reflux the reaction mixture for several hours. Monitor the completion of the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or by the addition of cold water.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure pyridazinone derivative.

Data Presentation

Due to the lack of specific quantitative data for This compound in the searched literature, the following table presents representative data for the synthesis and reactions of 4-oxo-4-phenylbutanoic acid .

ReactionReactantsCatalyst/ReagentSolventYield (%)Reference
Friedel-Crafts AcylationBenzene, Succinic AnhydrideAnhydrous AlCl₃Benzene~80-90[1]
Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one4-Oxo-4-phenylbutanoic acid, Hydrazine hydrate-Ethanol~70-85

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression from starting materials to the heterocyclic product, highlighting the role of 4-oxo-4-phenylbutanoic acid as a key intermediate.

logical_relationship cluster_synthesis Synthesis of Precursor cluster_application Application in Heterocyclic Synthesis Benzene Benzene Precursor 4-Oxo-4-phenylbutanoic acid Benzene->Precursor Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Precursor Product Pyridazinone Derivative Precursor->Product Precursor->Product Building Block Hydrazine Hydrazine Derivative Hydrazine->Product

Figure 2: Logical flow from precursor synthesis to application.

References

Application Notes and Protocols for Cell-Based Assay Using 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell-based assay protocol using 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule with potential applications in drug discovery and development. Structurally related compounds, such as derivatives of 4-oxobutanoic acid, have been investigated for various biological activities, including anticancer properties. This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[1]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.

Experimental Protocols

Materials and Reagents:

  • This compound (powder)

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow Diagram:

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition A Seed cells into a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of the test compound B->C D Treat cells with the compound C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well E->F G Incubate for 4 hours F->G H Add DMSO to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I J Analyze data and calculate IC50 I->J

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

    • Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[1][2]

    • Incubate the plate for 4 hours at 37°C in the dark.[1][2]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%.

Hypothetical Signaling Pathway

Derivatives of 4-oxobutanoic acid have been implicated in the modulation of pathways related to cell survival and apoptosis.[3] A plausible mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, leading to the activation of apoptotic caspases.

Signaling Pathway Diagram:

G cluster_0 Cell Survival Signaling cluster_1 Apoptosis Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR activates PI3K PI3K GFR->PI3K activates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Caspase9 Caspase-9 Akt->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis TestCompound 2,2-Dimethyl-4-oxo- 4-phenylbutanoic acid TestCompound->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.

Data Presentation

The following table summarizes hypothetical data obtained from an MTT assay after 48 hours of treatment with this compound on HeLa cells.

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100.0
0.11.2350.07998.8
11.1500.09292.0
100.8750.06570.0
500.6100.05148.8
1000.3500.04228.0

Disclaimer: This document provides a generalized protocol and hypothetical data for research purposes. The actual biological activity and optimal assay conditions for this compound may vary and should be determined experimentally.

References

Application Notes and Protocols for In Vitro Testing of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid against rationally selected, hypothetical molecular targets. Due to the limited specific biological data for this compound, the following protocols are based on the known activities of structurally related keto acids. The proposed targets are a metabolic enzyme, specifically a dehydrogenase, and a histone deacetylase (HDAC), representing two major classes of drug targets.

Hypothesized Molecular Targets

Keto acids are known to be involved in numerous metabolic and signaling pathways.[1][2] Structurally similar compounds, such as other α-keto acids and the ketone body β-hydroxybutyrate, have been shown to act as enzyme inhibitors and signaling molecules.[3][4] Based on this, we hypothesize that this compound may interact with:

  • Metabolic Dehydrogenases: As an analog of endogenous keto acids, the compound could competitively inhibit dehydrogenases that utilize similar substrates, such as those in amino acid catabolism.[3][5]

  • Histone Deacetylases (HDACs): The ketone body β-hydroxybutyrate is a known inhibitor of HDACs, suggesting that other keto acids might share this activity, influencing epigenetic regulation.[4][6]

Section 1: In Vitro Testing against a Dehydrogenase Enzyme

This section details the protocol for an enzyme inhibition assay to determine the potency of this compound against a representative dehydrogenase.

Data Presentation: Dehydrogenase Inhibition

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The results of such an experiment can be summarized as follows:

CompoundTarget EnzymeIC50 (µM)Assay Conditions
This compoundDehydrogenase X15.2 ± 1.8100 µM Substrate, 10 nM Enzyme, 30 min incubation at 37°C, pH 7.4
Positive Control Inhibitor (e.g., CPI-613)Dehydrogenase X0.5 ± 0.1100 µM Substrate, 10 nM Enzyme, 30 min incubation at 37°C, pH 7.4
Experimental Protocol: Dehydrogenase Inhibition Assay

This protocol is designed to measure the inhibition of a model dehydrogenase enzyme by monitoring the reduction of a chromogenic or fluorogenic substrate.

Materials and Reagents:

  • Purified Dehydrogenase X enzyme

  • Substrate for Dehydrogenase X (e.g., a specific α-keto acid)

  • Cofactor (e.g., NAD+ or NADP+)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2)

  • Detection Reagent (e.g., Resazurin for a fluorescence-based assay)

  • This compound (test compound)

  • Positive Control Inhibitor

  • DMSO (for dissolving compounds)

  • 96-well microplates (black, clear bottom for fluorescence)

  • Microplate reader with fluorescence capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the test compound in DMSO. A typical starting range would be from 10 mM down to 0.1 µM.

    • Prepare a stock solution of the positive control inhibitor in DMSO.

  • Enzyme and Substrate Preparation:

    • Dilute the Dehydrogenase X enzyme to the desired working concentration in cold assay buffer.

    • Prepare a working solution of the substrate and cofactor in the assay buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add 1 µL of the serially diluted test compound or control. For the no-inhibitor control, add 1 µL of DMSO.

    • Add 50 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate/cofactor solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

    • Measure the fluorescence (or absorbance) using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: Dehydrogenase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Compound to Plate A->D B Prepare Enzyme Solution E Add Enzyme & Pre-incubate B->E C Prepare Substrate/Cofactor Mix F Add Substrate to Start Reaction C->F D->E E->F G Incubate at 37°C F->G H Add Detection Reagent G->H I Read Fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for the in vitro dehydrogenase inhibition assay.

Section 2: In Vitro Testing against a Histone Deacetylase (HDAC)

This section outlines the protocol for an in vitro HDAC inhibition assay to assess the activity of this compound.

Data Presentation: HDAC Inhibition

The potency of the test compound against a specific HDAC isozyme is also determined by its IC50 value.

CompoundTarget EnzymeIC50 (µM)Assay Conditions
This compoundHDAC125.6 ± 3.120 µM Substrate, 5 ng/µL Enzyme, 60 min incubation at 37°C, pH 8.0
Positive Control Inhibitor (e.g., SAHA)HDAC10.05 ± 0.0120 µM Substrate, 5 ng/µL Enzyme, 60 min incubation at 37°C, pH 8.0
Experimental Protocol: HDAC Inhibition Assay

This protocol uses a commercially available fluorogenic HDAC assay kit.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • This compound (test compound)

  • Positive Control Inhibitor (e.g., Vorinostat/SAHA)

  • DMSO

  • 96-well microplates (black, solid bottom)

  • Microplate reader with fluorescence capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add 2 µL of the diluted compound or control to the wells of the microplate.

    • Add 50 µL of diluted HDAC enzyme to each well.

    • Add 50 µL of the fluorogenic substrate to each well to start the reaction.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the deacetylation reaction and initiate the development step by adding 100 µL of the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis:

    • Follow the same data analysis steps as described for the dehydrogenase assay to calculate the percentage of inhibition and determine the IC50 value.

Visualization: Hypothesized Signaling Pathway and Logical Relationship

G cluster_pathway Hypothetical Cellular Pathway Compound This compound HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellularEffect Cellular Effect (e.g., Apoptosis, Differentiation) GeneExpression->CellularEffect

Caption: Hypothesized inhibition of HDAC by the test compound.

G Compound Test Compound (Keto Acid) Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Interacts with Binding Binding Event Target->Binding Activity Modulation of Target Activity (Inhibition or Activation) Binding->Activity Outcome Measurable In Vitro Outcome (e.g., IC50, Ki) Activity->Outcome

Caption: Logical relationship of in vitro testing.

References

Application Note: High-Throughput Quantification of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in regulated bioanalytical laboratories and can be readily implemented for pharmacokinetic and metabolic studies in drug development.

Introduction

This compound is a keto acid of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note presents a detailed protocol for a validated LC-MS/MS method that offers high selectivity, sensitivity, and a wide dynamic range for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): 2,2-Dimethyl-4-oxo-4-(4-fluorophenyl)butanoic acid (or a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.

  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant to 96-well plate centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Sample Preparation Workflow

Liquid Chromatography

The chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution.

ParameterValue
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of the analyte and internal standard. The predicted MRM transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound205.1105.0100
This compound205.177.0100
Internal StandardTo be determinedTo be determined100

Note: The precursor ion for this compound in negative mode is the [M-H]⁻ ion, with a calculated m/z of 205.1. The predicted product ions correspond to the benzoyl group (m/z 105.0) and the phenyl group (m/z 77.0). These transitions should be optimized during method development.

G cluster_lcms LC-MS/MS Analysis Workflow lc_separation Liquid Chromatography (Reversed-Phase C18) esi_ionization Electrospray Ionization (ESI) (Negative Mode) lc_separation->esi_ionization quadrupole1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_ionization->quadrupole1 collision_cell Quadrupole 2 (Q2) (Collision-Induced Dissociation) quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quadrupole3 detector Detector (Quantification) quadrupole3->detector

LC-MS/MS Analysis Workflow

Method Validation

The method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation parameters to be assessed are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision Within-run and between-run accuracy (as % bias) and precision (as % CV) should be within ±15% for all QC levels (except LLOQ, which is ±20%).
Matrix Effect The matrix factor should be consistent across different sources of plasma, with a CV ≤ 15%.
Recovery The extraction recovery should be consistent and reproducible.
Stability Analyte stability should be established for short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Results and Discussion

This LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is amenable to automation, and the rapid chromatographic runtime allows for the analysis of a large number of samples in a short period. The use of a specific internal standard ensures the accuracy and precision of the results by compensating for any variability in sample preparation and instrument response.

Conclusion

The described LC-MS/MS method is a valuable tool for the quantitative analysis of this compound in human plasma. Its simplicity, speed, and robustness make it well-suited for supporting drug development studies from discovery to clinical phases. The detailed protocol and validation guidelines provided in this application note will enable researchers to readily implement this method in their laboratories.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. The primary synthetic route addressed is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am failing to isolate any of the desired product. What are the common causes and how can I rectify this?

Answer: Low or no yield in this Friedel-Crafts acylation is a frequent issue, often stemming from the sensitivity of the reagents and catalyst. The following are the most probable causes:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the glassware, solvents, or starting materials will rapidly deactivate the catalyst, halting the reaction.[1]

  • Inactive or Insufficient Catalyst: The quality of the aluminum chloride is paramount. Old or improperly stored catalyst may be partially hydrolyzed and inactive.[1] Furthermore, Friedel-Crafts acylations require a stoichiometric amount of the catalyst because it complexes with the carbonyl oxygen of the product ketone.[2][3] This complexation deactivates the product, preventing further reactions.

  • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. While the reaction is typically conducted at elevated temperatures (e.g., reflux), precise temperature control is necessary to ensure the reaction proceeds to completion without promoting side reactions.[4]

  • Poor Quality Starting Materials: Impurities present in the benzene, 2,2-dimethylsuccinic anhydride, or any solvents can interfere with the catalytic cycle and reduce yield.

Troubleshooting Summary: Low Yield
Potential Cause Recommended Solution
Moisture ContaminationOven-dry all glassware and cool under a desiccator. Use anhydrous grade solvents and freshly opened, high-purity anhydrous AlCl₃.[1]
Inactive/Insufficient CatalystUse a fresh batch of high-quality anhydrous AlCl₃. A molar ratio of at least 2:1 of AlCl₃ to 2,2-dimethylsuccinic anhydride is recommended.[1]
Suboptimal TemperatureMonitor the reaction temperature closely. A common procedure involves heating the mixture under reflux at approximately 60°C for at least 30 minutes after the addition of reactants is complete.[4]
Impure ReagentsUse purified, high-purity starting materials and solvents.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the crude this compound from the reaction mixture. What are the best practices for purification?

Answer: Purification can be challenging due to the presence of the aluminum chloride catalyst and unreacted starting materials.

  • Incomplete Catalyst Removal: The AlCl₃ catalyst must be completely decomposed and removed during the workup. This is typically achieved by carefully quenching the reaction mixture in a mixture of ice and concentrated hydrochloric acid.[1] This process breaks down the aluminum-ketone complex.

  • Product Separation: After quenching, the product needs to be efficiently separated. An acid-base extraction is highly effective. The acidic product can be extracted into an aqueous basic solution (like sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified to precipitate the pure product.[5]

  • Recrystallization Issues: The crude product may sometimes "oil out" instead of crystallizing if impurities are present or if the cooling process is too rapid. Choosing an appropriate solvent or solvent system is crucial for obtaining pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride, using a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[6][7]

Q2: Why is a stoichiometric amount of AlCl₃ required instead of a catalytic amount? A2: In Friedel-Crafts acylation, the AlCl₃ catalyst not only activates the anhydride but also forms a stable complex with the carbonyl group of the ketone product.[2][8] This complexation renders the catalyst part of the product adduct. Therefore, at least one equivalent of AlCl₃ is needed for each carbonyl group that complexes with it, meaning a stoichiometric quantity is necessary to drive the reaction to completion.

Q3: What are potential side reactions in this synthesis? A3: While Friedel-Crafts acylation is generally a clean reaction that avoids the carbocation rearrangements and polysubstitution common in alkylations, side reactions can still occur.[3][9] The primary concern is incomplete reaction or reactions resulting from impure starting materials. The deactivation of the ring by the acyl group strongly discourages a second acylation reaction.[3][4]

Q4: How can the progress of the reaction be monitored? A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of the reactants and the formation of the product over time.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents). Ensure the entire apparatus is oven-dried and protected from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).

  • Addition of Reactants: Add anhydrous benzene to the flask to create a suspension. While stirring, slowly add a solution of 2,2-dimethylsuccinic anhydride (1 equivalent) dissolved in anhydrous benzene from the dropping funnel. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, heat the reaction mixture under reflux (approx. 60°C) for 1-2 hours to ensure the reaction goes to completion.[4]

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer (benzene). Extract the aqueous layer multiple times with a suitable solvent like diethyl ether or ethyl acetate. Combine all organic extracts.

  • Purification: Proceed with the purification protocol below.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

  • Base Extraction: Wash the combined organic extracts with a saturated sodium bicarbonate solution. The desired carboxylic acid product will move into the aqueous basic layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with dilute hydrochloric acid until the solution is acidic (pH ~2). The purified this compound will precipitate as a solid.[5]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.

  • Recrystallization: Dry the crude product. Recrystallize from a suitable solvent, such as water or a mixture of ethanol and water, to obtain the final purified product.

Visualizations

Reaction_Mechanism cluster_activation Step 1: Catalyst Activation & Acylium Ion Formation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Quenching & Product Isolation Anhydride 2,2-Dimethylsuccinic Anhydride Complex Activated Complex Anhydride->Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma + Benzene Benzene Benzene Benzene->Sigma Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (Rearomatization) Final_Product 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid Product_Complex->Final_Product Workup H2O H₂O / H⁺ H2O->Final_Product

Caption: Friedel-Crafts acylation reaction mechanism.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Check Reagents & Glassware Start->Check_Reagents Moisture Moisture Contamination? Check_Reagents->Moisture [Step 1] Catalyst_Quality Catalyst Quality/Amount? Moisture->Catalyst_Quality No Dry_Glassware Action: Oven-dry glassware, use anhydrous solvents. Moisture->Dry_Glassware Yes Fresh_Catalyst Action: Use fresh, anhydrous AlCl₃ in stoichiometric amounts (≥2 eq). Catalyst_Quality->Fresh_Catalyst Yes Check_Conditions Check Reaction Conditions Catalyst_Quality->Check_Conditions No Temperature Correct Temperature/Time? Check_Conditions->Temperature [Step 2] Stirring Adequate Stirring? Temperature->Stirring Yes Adjust_Temp Action: Ensure proper reflux and sufficient reaction time. Temperature->Adjust_Temp No Improve_Stirring Action: Ensure vigorous stirring to maintain suspension. Stirring->Improve_Stirring No Check_Workup Check Workup & Purification Stirring->Check_Workup Yes Quenching Proper Quenching? Check_Workup->Quenching [Step 3] Extraction Efficient Extraction? Quenching->Extraction Yes Quench_Properly Action: Quench slowly into ice/HCl with good stirring. Quenching->Quench_Properly No Optimize_Extraction Action: Use acid-base extraction and multiple solvent extractions. Extraction->Optimize_Extraction No End End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Isolation

Possible Causes:

  • Residual Starting Materials: Unreacted 2,2-dimethylsuccinic anhydride and the aromatic substrate (e.g., benzene) may remain in the crude product.

  • Byproducts from Friedel-Crafts Acylation: Di-acylation of the aromatic ring can occur, leading to impurities with higher molecular weights.

  • Incomplete Quenching: Residual Lewis acid catalyst (e.g., AlCl₃) can complicate purification.

Solutions:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or less acidic impurities.[1]

  • Recrystallization: A well-chosen solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed.

Problem 2: Difficulty with Recrystallization

Possible Causes:

  • Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent at both high and low temperatures.

  • Oiling Out: The compound may separate as an oil rather than forming crystals, which can be due to a high concentration of impurities or the solvent being too nonpolar.

  • Poor Crystal Formation: The solution may not be sufficiently saturated, or nucleation may be slow.

Solutions:

  • Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) to find a suitable single or mixed solvent system. A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used. Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes slightly turbid.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature in an ice bath.

Problem 3: Poor Separation in Column Chromatography

Possible Causes:

  • Incorrect Mobile Phase: The polarity of the eluent may be too high or too low, resulting in poor separation of the desired compound from impurities.

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

  • Improper Column Packing: An unevenly packed column will result in channeling and inefficient separation.

Solutions:

  • TLC Optimization: Before running a column, optimize the mobile phase using Thin-Layer Chromatography (TLC). A good solvent system will give a clear separation of the product from impurities, with the product having an Rf value of approximately 0.3-0.5. For acidic compounds like this, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing.

  • Proper Loading and Packing: Ensure the column is packed uniformly with silica gel. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities include:

  • Unreacted Starting Materials: 2,2-dimethylsuccinic anhydride and the aromatic substrate (e.g., benzene).

  • Di-acylated Products: Friedel-Crafts acylation can sometimes lead to the addition of a second acyl group to the aromatic ring, especially if the reaction conditions are not carefully controlled. However, acylation is generally less prone to poly-substitution than alkylation.[2]

  • Positional Isomers: If a substituted benzene is used as the starting material, different positional isomers of the product may be formed.

Q2: What is a good starting point for a recrystallization solvent?

A2: Based on the solubility of the similar compound, 2-methyl-4-oxo-4-phenyl-butanoic acid, which is soluble in ethanol and insoluble in water, a mixed solvent system of ethanol and water is a good starting point.[3] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the fractions. Spot each fraction on a TLC plate and develop it in the same mobile phase used for the column. Combine the fractions that contain the pure product.

Q4: What are the key physical properties of this compound that are useful for its purification and characterization?

A4: While specific data for the target molecule is limited, the properties of the closely related 2-methyl-4-oxo-4-phenyl-butanoic acid can be used as a reference.

PropertyValue (for 2-methyl-4-oxo-4-phenyl-butanoic acid)Reference
Melting Point 140-142 °C[3]
Solubility Insoluble in water; Soluble in ethanol, dimethylformamide, methanol, and DMSO.[1][3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will partition into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a dilute strong acid (e.g., 1M HCl) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Slowly add hot water dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals.

Protocol 3: Purification by Column Chromatography

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with a suitable mobile phase, starting with a low polarity and gradually increasing it if necessary. A good starting mobile phase to test via TLC would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2) with the addition of 0.5% acetic acid.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_alternative Alternative/Additional Step Crude_Product Crude this compound Extraction Acid-Base Extraction Crude_Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization Impurities_Removed Impurities Removed Extraction->Impurities_Removed Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product Recrystallization->Impurities_Removed Column_Chromatography->Pure_Product Column_Chromatography->Impurities_Removed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Impure? Check_Impurities Identify Impurities (TLC, NMR) Start->Check_Impurities Neutral_Impurities Neutral Impurities Present? Check_Impurities->Neutral_Impurities Acidic_Impurities Other Acidic Impurities? Check_Impurities->Acidic_Impurities Neutral_Impurities->Acidic_Impurities No Use_Extraction Perform Acid-Base Extraction Neutral_Impurities->Use_Extraction Yes Use_Recrystallization Optimize Recrystallization Acidic_Impurities->Use_Recrystallization Different Solubility Use_Chromatography Use Column Chromatography Acidic_Impurities->Use_Chromatography Similar Solubility

Caption: Troubleshooting decision tree for purification method selection.

References

Degradation pathways of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under experimental conditions?

A1: Based on the functional groups present in the molecule (a carboxylic acid, a ketone, and a phenyl group), the most likely degradation pathways involve hydrolysis, oxidation, and photolysis.[1] The presence of the gem-dimethyl group adjacent to the carboxylic acid may influence the rate and products of these reactions compared to its unsubstituted analog, 4-oxo-4-phenylbutanoic acid.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be pH-dependent. In acidic solutions, the carboxylic acid group will be protonated, while in basic solutions, it will be deprotonated to form a carboxylate salt. The ketone functional group is susceptible to both acid- and base-catalyzed reactions. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate hydrolytic degradation.[2][3]

Q3: What are the expected products of oxidative degradation?

A3: Oxidative degradation, typically induced by agents like hydrogen peroxide, can lead to several products.[2] For this compound, oxidation may target the ketone or the phenyl group. A potential degradation pathway is the oxidative decarboxylation, which has been observed for the related compound 4-oxo-4-phenylbutanoic acid, leading to the formation of benzoic acid.[4][5][6][7]

Q4: Is this compound susceptible to photolytic degradation?

A4: Compounds containing a benzoyl group are often susceptible to photodegradation. Exposure to UV light can induce photochemical reactions, potentially leading to the formation of radical species and subsequent degradation products. Photostability testing is crucial to determine the compound's sensitivity to light.[1][3]

Troubleshooting Guides

Issue 1: I am observing a faster than expected degradation of my compound in solution.

  • Question: What could be causing the rapid degradation of this compound in my formulation?

  • Answer: Several factors could contribute to accelerated degradation:

    • pH of the medium: Ensure the pH of your solution is within a stable range for the compound. Deviations to highly acidic or basic conditions can catalyze hydrolysis.[3]

    • Presence of oxidizing agents: Trace metals or peroxides in your excipients or solvents can initiate oxidative degradation.[2] Use high-purity solvents and consider adding a chelating agent if metal ion contamination is suspected.

    • Exposure to light: If the compound is photolabile, exposure to ambient or UV light during handling and storage can lead to rapid degradation.[1] Protect your samples from light by using amber vials or working under low-light conditions.

    • Temperature: Elevated temperatures can increase the rate of most degradation reactions.[1] Ensure your samples are stored at the recommended temperature.

Issue 2: My analytical method is not separating the parent compound from its degradants.

  • Question: How can I improve the resolution between this compound and its degradation products in my HPLC analysis?

  • Answer: Achieving good separation is key for a stability-indicating method.[1] Consider the following:

    • Optimize the mobile phase: Adjust the organic-to-aqueous ratio, try different organic modifiers (e.g., acetonitrile vs. methanol), or change the pH of the aqueous phase.

    • Select a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better selectivity.

    • Gradient elution: If isocratic elution is not providing sufficient separation, developing a gradient method can help resolve closely eluting peaks.

    • Forced degradation samples: Use samples from forced degradation studies, where a significant amount of degradants are present, to develop and validate your separation method.[8][9]

Issue 3: I am having difficulty identifying the structure of an unknown degradation product.

  • Question: What techniques can I use to characterize the degradation products of this compound?

  • Answer: A combination of analytical techniques is often necessary for structural elucidation:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the degradant, which can provide clues about its structure.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the unknown compound.

    • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

    • Forced Degradation: Comparing the degradation profiles under different stress conditions (acid, base, oxidation, etc.) can help in proposing the structure of the degradant based on the reaction mechanism.[10]

Data Presentation

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hours5-20%
Base Hydrolysis 0.1 M NaOH60°C8 hours10-30%
Oxidation 3% H₂O₂Room Temp24 hours10-40%
Thermal Dry Heat80°C48 hours5-15%
Photolytic ICH Option 1 or 2Room TempAs per ICH Q1BVariable

Note: These are general conditions and may need to be adjusted based on the stability of this compound. The goal is to achieve detectable degradation without complete decomposition of the molecule.[2][10]

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Product NameProposed StructureNotes
Oxidative Decarboxylation Benzoic AcidC₆H₅COOHObserved in the oxidation of 4-oxo-4-phenylbutanoic acid.[4][5][6][7]
Hydrolysis (Hypothetical) Phenylacetic acid and 2,2-dimethyl-3-oxobutanoic acidC₆H₅CH₂COOH and (CH₃)₂C(COCH₃)COOHHypothetical cleavage of the C-C bond between the ketone and the adjacent methylene group.
Photodegradation (Hypothetical) Phenyl radical and other fragmentsC₆H₅•Benzoyl compounds can undergo photolytic cleavage.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Cap the vial and place it in a water bath or oven maintained at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Analyze the samples along with an unstressed control solution.

Protocol 2: Forced Degradation by Oxidation

  • Prepare a stock solution of this compound as described in Protocol 1.

  • In a clean vial protected from light, add a known volume of the stock solution and an equal volume of 6% hydrogen peroxide to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

  • Cap the vial and keep it at room temperature.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Quench the oxidation reaction by adding a small amount of sodium bisulfite solution.

  • Dilute the samples with the mobile phase for HPLC analysis.

  • Analyze the samples along with an unstressed control solution.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Hypothetical Cleavage Products Hypothetical Cleavage Products This compound->Hypothetical Cleavage Products H+ or OH- Benzoic Acid + other fragments Benzoic Acid + other fragments This compound->Benzoic Acid + other fragments [O] Radical Species Radical Species This compound->Radical Species hv

Caption: Potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Stress Conditions Apply Stress (Acid, Base, Oxidative, Thermal, Photo) Prepare Stock Solution->Stress Conditions Sample Aliquots Sample Aliquots Stress Conditions->Sample Aliquots Neutralize/Quench Neutralize/Quench Sample Aliquots->Neutralize/Quench Dilute for Analysis Dilute for Analysis Neutralize/Quench->Dilute for Analysis HPLC Analysis HPLC Analysis Dilute for Analysis->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General experimental workflow for a forced degradation study.

References

Overcoming solubility issues with 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

This compound is a carboxylic acid that is generally poorly soluble in neutral aqueous buffers at room temperature. Its solubility is influenced by factors such as pH, temperature, and the presence of co-solvents or other solubilizing agents.

Q2: How does pH affect the solubility of this compound?

As a carboxylic acid, this compound's solubility is highly dependent on pH. In aqueous solutions, it exists in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. Increasing the pH of the solution above the compound's pKa will lead to deprotonation of the carboxylic acid group, forming a more soluble carboxylate salt.[1][2] Most carboxylic acids have pKa values in the range of 4-5.[3][4] Therefore, adjusting the pH to 7.4 or higher can significantly enhance its solubility.

Q3: What are the common strategies to improve the solubility of this compound?

Common strategies to enhance the aqueous solubility of poorly soluble carboxylic acids like this compound include:

  • pH Adjustment: Increasing the pH to form the more soluble carboxylate salt.[5][6]

  • Co-solvents: Using water-miscible organic solvents to increase the polarity of the solvent mixture.[5][7][8]

  • Surfactants (Micellar Solubilization): Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[5][9]

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent solubility.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.

Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen buffer system. The pH of the buffer may not be optimal for maintaining solubility.

Solutions:

  • Optimize Buffer pH:

    • Recommendation: Increase the pH of your buffer. For carboxylic acids, a pH above 7 is generally recommended to ensure the compound is in its ionized, more soluble form.[1]

    • Experimental Protocol: Prepare a series of buffers with increasing pH values (e.g., pH 7.0, 7.4, 8.0). Attempt to dissolve a known amount of this compound in each buffer at a fixed temperature. Observe for precipitation over time.

  • Introduce a Co-solvent:

    • Recommendation: Add a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to your buffer.[5] Co-solvents can help to solubilize hydrophobic compounds.

    • Experimental Protocol: Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-10% v/v). Gradually increase the co-solvent concentration while monitoring for compound precipitation. Be mindful that high concentrations of organic solvents may affect your experimental system.

    A decision-making workflow for initial solubility testing is presented below.

    Solubility_Testing_Workflow A Start: Compound Precipitation Observed B Check Buffer pH A->B C Is pH > 7.0? B->C D Increase buffer pH to > 7.0 (e.g., 7.4, 8.0) C->D No E Add a co-solvent (e.g., 1-10% DMSO or Ethanol) C->E Yes F Monitor for Precipitation D->F E->F G Precipitation Resolved? F->G H End: Experiment Proceed G->H Yes I Consider advanced solubilization (Surfactants, Cyclodextrins) G->I No

    Initial solubility troubleshooting workflow.

Issue 2: I need to work at a specific physiological pH (e.g., 7.4) where the compound's solubility is still limited for my required concentration.

Possible Cause: Even at physiological pH, the intrinsic solubility of the compound may be insufficient for the desired experimental concentration.

Solutions:

  • Micellar Solubilization with Surfactants:

    • Recommendation: Incorporate a non-ionic surfactant like Tween® 80 or a zwitterionic surfactant into your buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its overall solubility in the aqueous phase.[9][15]

    • Experimental Protocol:

      • Prepare a stock solution of the surfactant in your aqueous buffer.

      • Add the surfactant stock to your experimental buffer to achieve a final concentration above the surfactant's critical micelle concentration (CMC).

      • Attempt to dissolve this compound in the surfactant-containing buffer.

  • Complexation with Cyclodextrins:

    • Recommendation: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with the compound.[10][12][14] The hydrophobic inner cavity of the cyclodextrin can encapsulate the nonpolar phenyl group of the compound, while the hydrophilic exterior maintains solubility in water.[13]

    • Experimental Protocol:

      • Prepare a stock solution of the cyclodextrin in your aqueous buffer.

      • In a separate vial, add the this compound.

      • Add the cyclodextrin solution to the compound and stir or sonicate until the compound is fully dissolved.

    The relationship between pH and the ionization state of a carboxylic acid is depicted below.

    pH_Effect_on_Carboxylic_Acid cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Protonated Form) Poorly Soluble B R-COO⁻ + H⁺ (Deprotonated Form) More Soluble A->B Increase pH > pKa B->A Decrease pH < pKa

    Effect of pH on carboxylic acid ionization and solubility.

Data Presentation

The following tables present hypothetical data to illustrate the expected improvements in solubility of this compound using different solubilization strategies.

Table 1: Effect of pH on Solubility

Buffer pHApparent Solubility (mg/mL)
5.0< 0.1
6.00.5
7.02.0
7.45.0
8.0> 10.0

Table 2: Effect of Co-solvents in pH 7.4 Buffer

Co-solvent (v/v %)Apparent Solubility (mg/mL)
0% (Control)5.0
5% DMSO8.0
10% DMSO15.0
5% Ethanol7.5
10% Ethanol12.0

Table 3: Effect of Solubilizing Agents in pH 7.4 Buffer

Solubilizing AgentConcentrationApparent Solubility (mg/mL)
None (Control)-5.0
Tween® 800.1%9.0
HP-β-CD1%12.0
HP-β-CD5%> 20.0

Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

  • Materials: this compound, 1 M NaOH, desired aqueous buffer (e.g., PBS), pH meter.

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add a portion of the aqueous buffer to the compound.

    • While stirring, add 1 M NaOH dropwise until the compound dissolves.

    • Adjust the pH of the solution to the desired final pH using 1 M HCl or 1 M NaOH.

    • Add the remaining buffer to reach the final desired volume and concentration.

    • Sterile filter the solution if necessary.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Materials: this compound, DMSO (or other suitable co-solvent), desired aqueous buffer.

  • Procedure:

    • Weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of the co-solvent (e.g., DMSO).

    • Slowly add the desired aqueous buffer to the co-solvent mixture while stirring to avoid precipitation.

    • Ensure the final concentration of the co-solvent is compatible with your experimental system.

A general workflow for selecting a solubilization strategy is outlined below.

Solubilization_Strategy_Selection A Start: Poor Solubility in Aqueous Buffer B Is pH adjustment permissible for the experiment? A->B C Adjust pH to > pKa (e.g., > 7.0) B->C Yes E Are organic co-solvents compatible with the assay? B->E No D Is the required concentration achieved? C->D D->E No H End: Solubilization Achieved D->H Yes F Use a co-solvent (e.g., DMSO, Ethanol) E->F Yes G Consider advanced methods: - Micellar Solubilization (Surfactants) - Complexation (Cyclodextrins) E->G No F->D G->D

Decision tree for selecting a solubilization method.

References

Improving peak shape and resolution in HPLC analysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. Our focus is on improving peak shape and resolution for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?

Poor peak shape, such as tailing or broadening, for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase. Key causes include:

  • Analyte Ionization: As a carboxylic acid, this analyte can exist in both ionized (deprotonated) and un-ionized (protonated) forms depending on the mobile phase pH. If the pH is close to the compound's pKa, both forms may be present, leading to peak broadening or splitting.[1]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxyl group of the analyte, causing peak tailing.[2]

  • Inappropriate Mobile Phase Strength: A mobile phase that is too weak can lead to excessive retention and peak broadening, while a mobile phase that is too strong can result in poor resolution.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[1] For this compound, a carboxylic acid with a predicted pKa of approximately 4.5, the mobile phase pH should be adjusted to ensure the analyte is in a single, un-ionized form. By keeping the mobile phase pH at least 1.5 to 2 units below the pKa (i.e., pH ≤ 3.0), the carboxyl group will be predominantly protonated, minimizing its ionic interaction with the stationary phase and resulting in a sharper, more symmetrical peak.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A C18 reversed-phase column is the most common and generally suitable choice for the analysis of this compound and similar keto- and phenyl-substituted carboxylic acids.[3][4] Look for a modern, high-purity silica column with good end-capping to minimize residual silanol interactions. For methods using highly aqueous mobile phases, a column with a polar-embedded phase or other aqueous-stable chemistry can prevent phase collapse and ensure robust performance.[4]

Q4: My peak for this compound is tailing. What are the troubleshooting steps?

Peak tailing is a common issue. Here is a systematic approach to troubleshoot and resolve it:

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (pH 2.5-3.0) to fully protonate the carboxylic acid group.

  • Use a High-Quality, End-Capped Column: If you are using an older column, it may have exposed silanol groups. Switching to a newer, well-end-capped C18 column can significantly improve peak shape.

  • Reduce Injection Volume/Concentration: Dilute your sample to check for column overload. If the peak shape improves with a lower concentration, you are likely overloading the column.

  • Ensure Proper Sample Dissolution: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength. Injecting in a much stronger solvent can cause peak distortion.

  • Inspect for System Issues: Check for dead volumes in tubing and connections, and ensure the column is properly installed.

Troubleshooting Guides

Improving Peak Shape

Poor peak shape can manifest as tailing, fronting, or broadening. The following guide provides a structured approach to diagnosing and resolving these issues.

dot

Caption: Troubleshooting workflow for poor peak shape.

Improving Resolution

Insufficient resolution between the analyte peak and other components can compromise quantification. This guide outlines strategies to enhance separation.

dot

Caption: Strategies for improving HPLC resolution.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Recommended Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection. Dilute as necessary to ensure the analyte concentration falls within the calibration range.

Data Presentation

Mobile Phase pH Optimization

The following table illustrates the expected impact of mobile phase pH on the peak shape of this compound, assuming a pKa of ~4.5.

Table 2: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHExpected Analyte StateExpected Peak ShapeRationale
2.5 - 3.0Predominantly Un-ionizedSymmetrical, SharpMinimizes secondary interactions by suppressing ionization.
4.0 - 5.0Mix of Ionized & Un-ionizedBroad, Potentially SplitAnalyte exists in multiple forms, leading to poor chromatography.
> 6.0Predominantly IonizedTailingIncreased interaction of the ionized carboxylate with the stationary phase.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their HPLC methods for the analysis of this compound, leading to improved peak shape, enhanced resolution, and more reliable quantitative data.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in the Synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses potential reasons for unexpected side reactions during the synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. The information is presented in a question-and-answer format to help you troubleshoot your experiment effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most probable cause of unexpected side products in my synthesis of this compound?

The most likely cause of unexpected side reactions is the intramolecular cyclization of the target molecule, driven by the "Thorpe-Ingold effect" (also known as the gem-dimethyl effect). The presence of the two methyl groups on the same carbon atom (a gem-dimethyl group) sterically favors the formation of a five-membered ring, leading to a stable lactone byproduct, particularly under acidic conditions used in the Friedel-Crafts workup.[1][2][3]

Q2: What is the structure of this potential lactone byproduct?

The byproduct is likely 3,3-dimethyl-5-phenyl-dihydrofuran-2-one . This five-membered ring lactone is formed through an intramolecular reaction where the carboxylic acid group attacks the ketone.

Q3: Are there other potential side reactions I should be aware of?

Yes, while the intramolecular cyclization is a primary concern, other side reactions common to Friedel-Crafts acylation can also occur:

  • Polysubstitution: Although the acyl group is deactivating, under harsh conditions, a second acylation on the phenyl ring can occur.

  • Reaction with Solvent: If a solvent other than an inert one is used, it might compete in the acylation reaction.

  • Incomplete Reaction: Unreacted starting materials (2,2-dimethylsuccinic anhydride and benzene) may remain.

  • Dealkylation: Reversible Friedel-Crafts reactions can sometimes lead to the removal of alkyl groups.

Troubleshooting Guide

If you are observing unexpected side products, follow this troubleshooting guide:

Step 1: Identify the Unexpected Product(s)

The first crucial step is to determine the structure of the side product. The most probable byproduct is the lactone, 3,3-dimethyl-5-phenyl-dihydrofuran-2-one. You can use the following analytical techniques to identify the components of your reaction mixture.

Table 1: Spectroscopic Data for Product Identification

Compound1H NMR (Predicted)13C NMR (Predicted)Mass Spectrometry (m/z)
This compound Singlet for gem-dimethyl protons, signals for methylene protons adjacent to the ketone and the dimethyl group, multiplets for phenyl protons, and a broad singlet for the carboxylic acid proton.Signals for gem-dimethyl carbons, methylene carbons, carbonyl carbons (ketone and carboxylic acid), and aromatic carbons.Molecular Ion (M+) peak.
3,3-Dimethyl-5-phenyl-dihydrofuran-2-one Singlet for gem-dimethyl protons, diastereotopic protons for the methylene group in the ring, a signal for the proton at the phenyl-substituted carbon, and multiplets for the phenyl protons.Signals for gem-dimethyl carbons, the quaternary carbon, methylene carbon, the carbon bearing the phenyl group, the lactone carbonyl carbon, and aromatic carbons.Molecular Ion (M+) peak.

Step 2: Adjust Reaction and Workup Conditions to Minimize Side Reactions

Once you have an indication of the side products, you can modify your experimental protocol.

Table 2: Troubleshooting Low Yield and Side Reactions

IssuePossible Cause(s)Recommended Solution(s)
Presence of Lactone Byproduct Acid-catalyzed cyclization during workup: The acidic conditions used to quench the reaction and decompose the aluminum chloride complex can promote the intramolecular cyclization.[4]Minimize exposure to strong acid: Quench the reaction mixture carefully with ice and a limited amount of concentrated HCl. Extract the product into an organic solvent promptly. Use a milder workup: Consider quenching with a saturated aqueous solution of ammonium chloride. Purification: Separate the desired product from the lactone using column chromatography.
Low or No Yield of Desired Product Moisture contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which deactivates it.Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents.
Insufficient catalyst: A stoichiometric amount of Lewis acid is required as it complexes with the ketone product.Use at least one equivalent of AlCl₃ relative to the 2,2-dimethylsuccinic anhydride.
Poor quality starting materials: Impurities in benzene or the anhydride can interfere with the reaction.Use freshly distilled benzene and pure 2,2-dimethylsuccinic anhydride.
Incorrect reaction temperature: The reaction may not have proceeded to completion or side reactions may be favored at incorrect temperatures.Monitor the reaction temperature closely. Friedel-Crafts acylations are often exothermic initially and may require heating to go to completion.
Presence of Polysubstitution Products Harsh reaction conditions: High temperatures or prolonged reaction times can lead to further acylation of the product.Use milder reaction conditions, such as a lower reaction temperature or a shorter reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the general procedure for the synthesis of 4-oxo-4-phenylbutanoic acid.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous Benzene

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (1.1 equivalents).

  • Addition of Reactants: Add anhydrous benzene to the flask. To the dropping funnel, add a solution of 2,2-dimethylsuccinic anhydride (1 equivalent) in anhydrous benzene.

  • Reaction: Slowly add the anhydride solution to the stirred suspension of aluminum chloride in benzene. The reaction is often exothermic. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and a minimal amount of concentrated hydrochloric acid with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate the desired acid from any lactone byproduct.

Protocol 2: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to identify the signals corresponding to the desired product and potential byproducts (refer to Table 1).

  • Mass Spectrometry (MS): Analyze the crude product using GC-MS or LC-MS to determine the molecular weights of the components in the mixture.

Visualizations

Logical Workflow for Troubleshooting

troubleshooting_workflow start Unexpected Side Reactions Observed identify Identify Side Products (NMR, MS) start->identify is_lactone Is the main byproduct the lactone? identify->is_lactone optimize_workup Optimize Workup: - Minimize acid exposure - Milder quench is_lactone->optimize_workup Yes optimize_reaction Optimize Reaction Conditions: - Anhydrous conditions - Stoichiometric catalyst - Temperature control is_lactone->optimize_reaction No/Other byproducts purify Purify Product (Column Chromatography) optimize_workup->purify optimize_reaction->purify end Pure this compound purify->end

Caption: Troubleshooting workflow for unexpected side reactions.

Proposed Reaction and Side Reaction Pathway

reaction_pathway reactants Benzene + 2,2-Dimethylsuccinic Anhydride AlCl₃ product This compound reactants->product Friedel-Crafts Acylation side_product 3,3-Dimethyl-5-phenyl-dihydrofuran-2-one product->side_product Intramolecular Cyclization (Acid-catalyzed, Thorpe-Ingold Effect)

Caption: Synthesis and potential side reaction pathway.

References

How to confirm the identity and purity of synthesized 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity and purity of synthesized 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the identity of my synthesized this compound?

A1: The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A combination of these methods provides a comprehensive confirmation of the chemical structure.

Q2: How can I determine the purity of my synthesized compound?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound. It allows for the separation and quantification of the main compound from any impurities.

Q3: I see some unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Residual Solvents: Peaks from solvents used in the synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) are common.

  • Starting Materials: Incomplete reaction can result in peaks corresponding to the starting materials.

  • Side Products: Unintended side reactions can produce related impurities.

  • Water: A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent), can be due to the presence of water.

Q4: My IR spectrum shows a very broad absorption in the 2500-3300 cm⁻¹ region. Is this normal?

A4: Yes, this is a characteristic feature of the O-H stretching vibration of the carboxylic acid functional group. The broadness is due to hydrogen bonding between the carboxylic acid molecules.

Q5: The molecular ion peak in my mass spectrum is very weak or absent. Why is this?

A5: It is not uncommon for the molecular ion peak of carboxylic acids to be of low intensity or absent in Electron Ionization (EI) mass spectrometry due to the instability of the parent ion. Look for characteristic fragment ions to help identify your compound.

Troubleshooting Guides

NMR Spectroscopy
IssuePossible CauseSuggested Solution
Poorly resolved peaks in ¹H NMR Sample concentration is too high.Dilute the sample.
Paramagnetic impurities are present.Filter the NMR solution through a small plug of silica gel or celite.
Carboxylic acid proton (-COOH) is not visible in ¹H NMR The proton is exchanging with residual D₂O in the NMR solvent.Use a very dry NMR solvent. Alternatively, add a drop of D₂O to the sample; the carboxylic acid proton peak will disappear, confirming its presence.
Inaccurate integration in ¹H NMR Phasing and baseline correction are not optimal.Carefully re-process the spectrum to ensure proper phasing and a flat baseline.
Relaxation delay (d1) is too short for quantitative analysis.Increase the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest.
HPLC Analysis
IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For a carboxylic acid, a lower pH (e.g., using 0.1% formic or phosphoric acid) will ensure the analyte is in its neutral form and improve peak shape.
Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Flush the column with a strong solvent or replace the column if necessary.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any issues.
Temperature variations.Use a column oven to maintain a constant temperature.
No peaks detected The compound does not absorb at the selected UV wavelength.Determine the UV absorbance maximum (λmax) of your compound using a UV-Vis spectrophotometer and set the detector to that wavelength. Phenyl-containing compounds often absorb around 254 nm.
The compound is not eluting from the column.Modify the mobile phase to be stronger (e.g., increase the percentage of the organic solvent).

Predicted and Expected Analytical Data

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3s6H2 x -CH₃
~3.4s2H-CH₂-
~7.4-7.6m3HAromatic H (meta, para)
~7.9-8.0m2HAromatic H (ortho)
>10 (broad)s1H-COOH
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~25-CH₃
~45-C(CH₃)₂
~50-CH₂-
~128Aromatic CH
~129Aromatic CH
~134Aromatic CH
~137Aromatic C (quaternary)
~180-COOH
~200C=O (ketone)
Expected IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1710C=O stretch (Carboxylic Acid)
~1685C=O stretch (Ketone, conjugated)
~1600, ~1450C=C stretch (Aromatic)
~3060C-H stretch (Aromatic)
~2970C-H stretch (Aliphatic)
Expected Mass Spectrometry Data (Electron Ionization - EI)
m/zAssignment
222[M]⁺ (Molecular Ion)
205[M - OH]⁺
177[M - COOH]⁺
105[C₆H₅CO]⁺ (Benzoyl cation - likely base peak)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard pulse program with a spectral width of 0-15 ppm.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds for qualitative spectra).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., starting with 50:50 v/v) containing 0.1% formic acid or phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of a reference standard (if available) in the mobile phase.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution: Accurately weigh the synthesized compound and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of the analyte in the chromatograms of the standards and the sample.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the sample from its peak area using the calibration curve.

    • Calculate the purity by area normalization: (Area of main peak / Total area of all peaks) x 100%.

Diagrams

Identity_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Synthesized_Product Synthesized 2,2-Dimethyl-4-oxo- 4-phenylbutanoic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Synthesized_Product->HPLC Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity_Determined Purity > 95%? HPLC->Purity_Determined Structure_Confirmed->Synthesized_Product No, Re-evaluate Synthesis or Purify Structure_Confirmed->Purity_Determined Yes Purity_Determined->Synthesized_Product No, Re-purify Final_Product Pure, Confirmed Product Purity_Determined->Final_Product Yes

Caption: Workflow for identity and purity confirmation.

Troubleshooting_Logic Start Analytical Data Does Not Match Expected Results Check_Purity Is the sample pure? (Check HPLC/TLC) Start->Check_Purity Check_Structure Is the structure correct? (Check NMR, MS, IR) Check_Purity->Check_Structure Yes Impure Impure Sample Check_Purity->Impure No Reanalyze Re-analyze Purified Sample Check_Structure->Reanalyze Yes (Data Acquisition/Processing Error) Wrong_Structure Incorrect Structure Synthesized Check_Structure->Wrong_Structure No Purify Purify Sample (e.g., Recrystallization, Chromatography) Impure->Purify Purify->Reanalyze Review_Synthesis Review Synthetic Route and Starting Materials Wrong_Structure->Review_Synthesis

Caption: Troubleshooting logic for unexpected analytical results.

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. The primary focus is on minimizing byproduct formation during the common synthetic route: the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst, such as AlCl₃, required for this reaction?

A2: In Friedel-Crafts acylation, the Lewis acid not only activates the anhydride to form the reactive acylium ion, but it also complexes with the carbonyl oxygen of the ketone product. This complexation deactivates the product, preventing further reactions. As a result, a stoichiometric amount of the Lewis acid is necessary for the reaction to proceed to completion.[1]

Q3: What are the most common byproducts in this reaction and what causes them?

A3: Common byproducts in the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride can include:

  • Polysubstituted products: Although the acyl group is deactivating, under forcing conditions, a second acylation of the benzene ring can occur.

  • Isomeric products: If a substituted benzene is used as the starting material, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers.

  • Intramolecular cyclization products (Indanone derivatives): Under certain conditions, the intermediate acylium ion can undergo intramolecular cyclization, especially if there is steric hindrance, leading to the formation of indanone derivatives.

  • Products from reaction with solvent: If a solvent other than benzene is used and it is susceptible to acylation, it can compete with the intended reaction.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques are used for characterization:

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product by comparing it to a known standard.

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] 2. Inactive Catalyst: The quality of the Lewis acid is critical. Old or improperly stored catalyst may be hydrolyzed and inactive.[1] 3. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is required. 4. Incorrect Reaction Temperature: The reaction temperature can significantly impact the yield.1. Ensure all glassware is thoroughly oven-dried and cooled under a dry atmosphere. Use anhydrous solvents and reagents. 2. Use a fresh, high-quality batch of anhydrous Lewis acid. 3. Use at least a 2:1 molar ratio of AlCl₃ to 2,2-dimethylsuccinic anhydride. 4. Monitor and control the reaction temperature. The reaction is typically carried out at elevated temperatures, often under reflux.
Formation of Significant Amounts of Byproducts 1. High Reaction Temperature or Prolonged Reaction Time: Can lead to the formation of polysubstituted byproducts. 2. Steric Hindrance: The gem-dimethyl group on the succinic anhydride can promote intramolecular side reactions. 3. Non-optimal Solvent: The choice of solvent can influence the reaction pathway.1. Optimize the reaction time and temperature. Monitor the reaction progress using TLC to determine the optimal endpoint. 2. Control the addition rate of the anhydride to the reaction mixture to maintain a low concentration of the reactive intermediate. Consider using a milder Lewis acid. 3. Benzene often serves as both the reactant and solvent. If other solvents are necessary, ensure they are inert under the reaction conditions.
Difficulty in Product Purification 1. Incomplete Removal of Lewis Acid: Residual aluminum salts can complicate the workup and purification. 2. Co-crystallization of Byproducts: Byproducts with similar solubility to the desired product can be difficult to separate by recrystallization alone.1. Quench the reaction mixture by carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1] 2. If recrystallization is insufficient, consider using column chromatography for purification. An acid-base extraction can also be effective for separating the acidic product from neutral byproducts.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous benzene (reagent and solvent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube, place anhydrous aluminum chloride (e.g., 2.2 equivalents).

  • Addition of Reactants: Add anhydrous benzene to the flask. With stirring, slowly add a solution of 2,2-dimethylsuccinic anhydride (1 equivalent) in anhydrous benzene from the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[1]

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol or toluene).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Benzene Benzene Product This compound Benzene->Product + Acylium Ion 2,2-Dimethylsuccinic_Anhydride 2,2-Dimethylsuccinic Anhydride Acylium_Ion Acylium Ion Intermediate 2,2-Dimethylsuccinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Byproduct Potential Byproducts (e.g., Di-acylation, Indanone) Product->Byproduct Side Reactions

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Byproduct Formation check_moisture Check for Moisture Contamination? start->check_moisture check_catalyst Verify Catalyst Activity and Stoichiometry? check_moisture->check_catalyst No dry_reagents Dry all Reagents, Solvents, and Glassware check_moisture->dry_reagents Yes check_temp_time Optimize Reaction Temperature and Time? check_catalyst->check_temp_time No use_fresh_catalyst Use Fresh, Anhydrous Catalyst in Correct Stoichiometry check_catalyst->use_fresh_catalyst Yes monitor_reaction Monitor Reaction by TLC to Find Optimal Conditions check_temp_time->monitor_reaction Yes dry_reagents->check_catalyst use_fresh_catalyst->check_temp_time success Improved Yield and Purity monitor_reaction->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Addressing matrix effects in the bioanalysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

  • Question: My chromatogram for this compound shows significant peak tailing and the retention time is shifting between injections. What could be the cause?

  • Answer: This issue often points to secondary interactions on the analytical column or problems with the mobile phase. Given that this compound is a carboxylic acid, its ionization state is pH-dependent.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Ensure the pH of your aqueous mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral form. This will improve retention on a reversed-phase column and lead to better peak shape.

      • Column Conditioning: The analytical column may not be properly equilibrated. Flush the column with the initial mobile phase conditions for a sufficient time before starting the analytical run.

      • Sample Solvent: The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion.

Issue 2: Significant Ion Suppression or Enhancement

  • Question: I am observing a significant decrease (or increase) in the signal intensity of my analyte when I analyze spiked plasma samples compared to the neat standard solution. How can I address this?

  • Answer: This is a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte. Phospholipids are a common cause of ion suppression in plasma samples.[1][2][3][4]

    • Troubleshooting Workflow:

      start Observe Ion Suppression/ Enhancement sample_prep Improve Sample Preparation start->sample_prep  Initial Approach chromatography Optimize Chromatography sample_prep->chromatography  If suppression persists result Reduced Matrix Effect & Accurate Quantification sample_prep->result  If successful is_strategy Implement Stable Isotope Labeled Internal Standard chromatography->is_strategy  For ultimate correction chromatography->result  If successful is_strategy->result

      Caption: Troubleshooting workflow for addressing matrix effects.

    • Recommended Actions:

      • Enhance Sample Preparation: Move from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[5][6]

      • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between the analyte and the region where matrix components, like phospholipids, typically elute.[7]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8][9]

Issue 3: Low and Inconsistent Analyte Recovery

  • Question: My recovery of this compound from plasma is low and varies significantly between samples. What could be the problem?

  • Answer: Low and variable recovery is often related to the sample preparation method, particularly the extraction step. For a carboxylic acid, the pH of the sample during extraction is critical.

    • Troubleshooting Steps:

      • pH Adjustment for LLE: If using liquid-liquid extraction, acidify the plasma sample to a pH at least 2 units below the analyte's pKa. This will protonate the carboxylic acid group, making the molecule more non-polar and improving its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether.[5]

      • SPE Sorbent Selection: For solid-phase extraction, ensure you are using an appropriate sorbent and elution protocol. A mixed-mode or ion-exchange sorbent might be more effective than a simple reversed-phase sorbent.

      • Protein Binding: The analyte might be binding to plasma proteins. The initial addition of an organic solvent (like in protein precipitation) or an acid should disrupt this binding.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this analyte?

A1: While protein precipitation is the simplest method, it is often insufficient for removing phospholipids, a major source of matrix effects in plasma.[2] A more robust approach would be:

  • Liquid-Liquid Extraction (LLE): LLE with an appropriate organic solvent after acidification of the plasma can provide cleaner extracts.[5]

  • Solid-Phase Extraction (SPE): SPE offers high selectivity. For this compound, a mixed-mode cation exchange or a polymeric reversed-phase sorbent could be effective.

  • HybridSPE®: This technique specifically targets the removal of phospholipids and can significantly reduce matrix effects.[3][10]

Q2: How do I quantitatively assess the matrix effect?

A2: The most common method is the post-extraction spike method.[11] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) Calculation:

    • MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The goal is to have an MF value as close to 1 as possible.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?

A3: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for achieving the most accurate and precise results, especially in regulated bioanalysis.[8][9] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing effective correction.[9] This is particularly important when dealing with inter-individual variability in patient samples.[12]

Q4: My analyte is a carboxylic acid. Does this require special consideration during LC-MS/MS method development?

A4: Yes. The carboxylic acid moiety influences several aspects of the analysis:

  • Sample Extraction: As mentioned, pH control is crucial for efficient extraction.

  • Chromatography: The mobile phase pH should be controlled to ensure consistent retention and good peak shape. Acidifying the mobile phase (e.g., with 0.1% formic acid) is common for reversed-phase chromatography.

  • Ionization: In mass spectrometry, carboxylic acids can often be detected in both positive (as [M+H]+) and negative (as [M-H]-) ion modes. It is important to test both modes to determine which provides better sensitivity and selectivity. Derivatization can also be considered to improve ionization efficiency.[13]

Data Presentation

The following tables present hypothetical data to illustrate the impact of different sample preparation techniques on matrix effects and recovery.

Table 1: Comparison of Sample Preparation Techniques on Matrix Factor

Sample Preparation MethodAnalyte Peak Area (Spiked in Extracted Blank Plasma)Analyte Peak Area (Neat Solution)Matrix Factor (MF)
Protein Precipitation150,000300,0000.50 (Suppression)
Liquid-Liquid Extraction255,000300,0000.85 (Suppression)
Solid-Phase Extraction285,000300,0000.95 (Minimal Effect)
HybridSPE®294,000300,0000.98 (Minimal Effect)

Table 2: Impact of Internal Standard on Quantification Accuracy in Different Plasma Lots

Plasma LotAnalyte Concentration (without IS)Analyte Concentration (with SIL-IS)True Concentration
Lot A8.5 ng/mL10.1 ng/mL10.0 ng/mL
Lot B6.2 ng/mL9.9 ng/mL10.0 ng/mL
Lot C11.5 ng/mL10.3 ng/mL10.0 ng/mL

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 20 µL of 1M HCl to acidify the sample. Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Factor

  • Prepare a blank plasma sample using the chosen sample preparation method (e.g., LLE).

  • After the final evaporation step, reconstitute the residue with 100 µL of a known concentration of the analyte in the mobile phase (Sample A).

  • Prepare a neat standard solution of the analyte at the same concentration in the mobile phase (Sample B).

  • Analyze both samples by LC-MS/MS.

  • Calculate the Matrix Factor: MF = (Peak Area of Sample A) / (Peak Area of Sample B).

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + SIL-IS acidify Acidification plasma->acidify extract LLE or SPE acidify->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integrate Peak Integration msms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Caption: A typical bioanalytical workflow for this compound.

cluster_no_is Without Internal Standard cluster_with_is With Stable Isotope Labeled Internal Standard analyte_no_is Analyte ion_source_no_is Ion Source analyte_no_is->ion_source_no_is matrix_no_is Matrix Components (e.g., Phospholipids) matrix_no_is->ion_source_no_is Ion Suppression signal_no_is Suppressed Signal (Inaccurate Result) ion_source_no_is->signal_no_is analyte_is Analyte ion_source_is Ion Source analyte_is->ion_source_is sil_is SIL-IS sil_is->ion_source_is matrix_is Matrix Components matrix_is->ion_source_is Suppresses Both Equally ratio Analyte/IS Ratio (Constant) ion_source_is->ratio signal_is Accurate Result ratio->signal_is

Caption: How a SIL-IS compensates for matrix effects to ensure accurate quantification.[9]

References

Validation & Comparative

Comparative Analysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid and Other Keto Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid against other relevant keto acids. Due to the limited publicly available experimental data on the biological activity of this compound, this comparison is based on its structural similarity to more extensively studied analogs. The analysis aims to predict potential activities and provide a framework for future experimental investigation.

Introduction to Keto Acids

Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. They are broadly classified into alpha-, beta-, and gamma-keto acids based on the position of the ketone group relative to the carboxylic acid.[1][2] These molecules play crucial roles in various metabolic pathways; for instance, alpha-keto acids are central to amino acid metabolism, while beta-keto acids are involved in fatty acid metabolism.[2] The structural diversity of keto acids has made them attractive scaffolds in drug discovery and development.[3]

This guide focuses on this compound, a gamma-keto acid. Its structural features, including the phenyl ring and gem-dimethyl substitution, suggest potential for unique biological activities when compared to other keto acids.

Physicochemical and Biological Properties: A Comparative Overview

The following table summarizes the physicochemical properties of this compound and selected comparator keto acids. The biological activities of the comparator compounds are included to provide a basis for hypothesizing the potential activities of the target molecule.

Compound Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Known/Hypothesized Biological Activities
This compound Chemical structure of this compound15116-34-4C12H14O3206.24Hypothesized: Potential for antimicrobial, anti-inflammatory, or enzyme inhibitory activity based on structural similarity to analogs. The gem-dimethyl group may enhance metabolic stability and lipophilicity.
4-Oxo-4-phenylbutanoic acid Chemical structure of 4-Oxo-4-phenylbutanoic acid2051-95-8C10H10O3178.18Precursor to pyridazinone derivatives with reported antimicrobial and anti-inflammatory activities.[4]
2,4-Dioxo-4-phenylbutanoic acid Chemical structure of 2,4-Dioxo-4-phenylbutanoic acid5817-92-5C10H8O4192.17Potent inhibitor of HIV-1 integrase, demonstrating antiviral activity.[3]
4-Phenylbutyric acid Chemical structure of 4-Phenylbutyric acid1821-12-1C10H12O2164.20Histone deacetylase (HDAC) inhibitor and chemical chaperone with neuroprotective and anticancer properties.[5][6]
Levulinic acid (4-oxopentanoic acid) Chemical structure of Levulinic acid123-76-2C5H8O3116.11A simple gamma-keto acid used as a versatile building block in chemical synthesis.[1]

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of its structural analogs, this compound could potentially modulate various signaling pathways. For instance, its structural similarity to precursors of anti-inflammatory pyridazinones suggests it might interfere with inflammatory cascades. The presence of the keto-enol tautomerism, common in keto acids, could be crucial for its interaction with biological targets, such as enzymes.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Inflammatory Signaling Cascade cluster_intervention Potential Intervention Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Keto_Acid_Analog 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid (Hypothesized) Keto_Acid_Analog->Kinase_Cascade Inhibition? experimental_workflow Compound_Synthesis Compound Synthesis and Purification Physicochemical_Characterization Physicochemical Characterization (NMR, MS) Compound_Synthesis->Physicochemical_Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Physicochemical_Characterization->Primary_Screening Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Anti-inflammatory) Primary_Screening->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Validated HPLC method for the quantification of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate the selection of the most suitable method for specific research needs.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely accessible technique for the quantification of organic molecules like this compound. Due to the presence of a chromophore (the phenyl group), UV detection is a suitable approach. The following proposed method is based on established protocols for structurally similar keto-carboxylic acids.[1][2][3][4]

Experimental Protocol: Proposed RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid to ensure good peak shape. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by a UV-Vis scan of the analyte. A common starting point for phenyl-containing compounds is around 254 nm.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range. For samples in complex matrices like plasma, protein precipitation followed by centrifugation is recommended.[5][6]

Expected Method Validation Parameters

The following table summarizes the expected validation parameters for the proposed RP-HPLC method, based on performance data from analogous compounds.[1][3][7]

ParameterExpected Performance
Linearity (r²)≥ 0.997
Limit of Detection (LOD)0.07–4.35 µg/mL
Limit of Quantification (LOQ)0.21–16.56 µg/mL
Accuracy (% Recovery)95.05–101.05%
Precision (RSD %)< 2%

Alternative Analytical Methods

While RP-HPLC is a reliable method, other techniques can be employed for the quantification of this compound, each with distinct advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.[5][7][8]

UV-Vis Spectrophotometry

This technique is simple and rapid but lacks specificity. It is suitable for the quantification of pure samples or in simple matrices where there are no interfering substances that absorb at the same wavelength.[4]

Performance Comparison of Analytical Methods

FeatureRP-HPLC with UV DetectionLC-MS/MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity ModerateVery HighLow
Sample Matrix Complexity Tolerates moderately complex matricesTolerates highly complex matricesOnly suitable for simple, pure matrices
Instrumentation Cost ModerateHighLow
Throughput ModerateHighHigh
Derivatization Not typically requiredCan be used to enhance sensitivity but often not necessaryNot applicable

Visualizing the Workflow and Method Comparison

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards injection Inject into HPLC System cal_standards->injection sample_prep Prepare Sample (Dissolve, Filter) sample_prep->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection peak_integration Integrate Peak Area detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification Method_Comparison cluster_hplc RP-HPLC cluster_lcms LC-MS/MS cluster_uvvis UV-Vis Spec center Analyte Quantification hplc High Specificity Moderate Sensitivity center->hplc lcms Very High Specificity Very High Sensitivity center->lcms uvvis Low Specificity Low Sensitivity center->uvvis

References

Navigating the Analytical Landscape of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid: A Guide in the Absence of Direct Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, a critical aspect of assay development is understanding its potential for cross-reactivity. However, a comprehensive review of publicly available scientific literature reveals a significant data gap: there are no specific studies on the cross-reactivity of this compound in various assays.

This guide, therefore, aims to provide a practical framework for researchers by summarizing the analytical methodologies for structurally similar compounds. This information can serve as a foundation for developing and validating new assays for this compound and for designing future cross-reactivity studies.

Analytical Methods for Structurally Related Phenylbutanoic Acid Analogs

While data for this compound is unavailable, methods for quantifying related compounds like 2,4-Dioxo-4-phenylbutanoic acid and 4-oxo-4-phenylbutanoic acid have been documented. These techniques offer a starting point for the development of analytical methods for the target compound.

Table 1: Summary of Analytical Methods for Phenylbutanoic Acid Analogs

Analytical MethodAnalyteKey FeaturesPotential Application for this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection 2,4-Dioxo-4-phenylbutanoic acidCan be enhanced with derivatization to improve chromatographic properties and detectability.[1]A foundational method for separation and quantification. The presence of the phenyl group suggests good UV absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 2,4-Dioxo-4-phenylbutanoic acidOffers high sensitivity and selectivity, especially in complex biological matrices.[1]A highly specific and sensitive method for accurate quantification in biological samples, crucial for metabolism and pharmacokinetic studies.

A Proposed Workflow for Cross-Reactivity Assessment

In the absence of existing data, a systematic approach is necessary to characterize the cross-reactivity of this compound. The following workflow outlines the key steps for such a study.

Cross_Reactivity_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Selection of Potential Cross-Reactants cluster_2 Phase 3: Cross-Reactivity Testing cluster_3 Phase 4: Data Analysis & Reporting A Develop Primary Assay for This compound B Validate Assay Performance (Sensitivity, Specificity, Linearity, etc.) A->B C Identify Structurally Similar Compounds (e.g., metabolites, precursors, analogs) B->C D Synthesize or Procure Potential Cross-Reactants C->D E Prepare Serial Dilutions of Each Potential Cross-Reactant D->E F Analyze Each Dilution with the Validated Primary Assay E->F G Determine the Concentration of Cross-Reactant that Produces a Signal Equivalent to a Known Concentration of the Target Analyte F->G H Calculate Percentage Cross-Reactivity for Each Compound G->H I Summarize Findings in a Comparative Table H->I

Caption: A generalized workflow for assessing the cross-reactivity of a target analyte.

Experimental Protocols for Key Analytical Methods

The following are generalized protocols for analytical methods that could be adapted for this compound, based on methodologies for similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from methods for 2,4-Dioxo-4-phenylbutanoic acid and serves as a starting point.[1][2]

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition software

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% acid (e.g., formic acid). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by a UV scan of the analyte (a starting point could be around 254 nm due to the phenyl group).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as needed to be within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This generalized protocol is based on the analysis of other small organic acids and would require optimization.[1]

1. Instrumentation:

  • Liquid chromatography system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2. Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Reference standard of this compound

3. LC Conditions:

  • Column: C18 column suitable for LC-MS

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the analyte.

  • Flow Rate: To be optimized based on the column dimensions.

4. MS/MS Conditions:

  • Ionization Mode: ESI positive or negative, to be determined experimentally.

  • Precursor Ion: The m/z of the protonated or deprotonated molecule ([M+H]+ or [M-H]-).

  • Product Ions: Specific fragment ions generated from the precursor ion, to be identified through infusion and fragmentation experiments.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Conclusion

While direct cross-reactivity data for this compound is currently absent from the scientific literature, researchers can leverage existing analytical methods for structurally similar compounds to develop and validate new assays. A systematic investigation of potential cross-reactants, following a structured workflow, will be essential to fully characterize the specificity of any new analytical method for this compound. The protocols and workflow outlined in this guide provide a foundational framework for initiating such studies.

References

A Comparative Analysis of the Biological Activity of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid and its structural analogs. While specific biological data for this compound is limited in publicly available literature, this document synthesizes findings on related 4-oxo-4-phenylbutanoic acid derivatives to offer insights into their potential therapeutic applications. The primary focus is on the anticancer and antiviral activities of these compounds, supported by available quantitative data and detailed experimental methodologies.

Introduction

The 4-oxo-4-phenylbutanoic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Modifications to this core structure, including substitutions on the butanoic acid chain and the phenyl ring, can significantly influence the compound's therapeutic properties. This guide explores the structure-activity relationships of this class of compounds, with a particular interest in the impact of gem-dimethyl substitution at the C2 position.

Data Presentation

The following tables summarize the quantitative data on the biological activity of various analogs of 4-oxo-4-phenylbutanoic acid.

Table 1: Anticancer Activity of 4-Oxo-4-phenylbutanoic Acid Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Les-3331 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic AcidMCF-7 (Breast)5.02[1]
MDA-MB-231 (Breast)15.24[1]
Compound 2a 4-Phenylbutanoic acid-chlorambucil conjugateMDA-MB-231 (Breast)Stronger than chlorambucil[2]
MCF-7 (Breast)Stronger than chlorambucil[2]
Compound 2b Valproic acid-chlorambucil conjugateMDA-MB-231 (Breast)Stronger than chlorambucil[2]
MCF-7 (Breast)Stronger than chlorambucil[2]
Compound 53 4-CF3-phenyl triphenylphosphonium-based PBA conjugateA375 (Melanoma)2.22[3]

Table 2: Antiviral Activity of 4-Oxo-4-phenylbutanoic Acid Analogs

Compound IDStructureVirusActivityReference
2,4-Dioxo-4-phenylbutanoic acid 2,4-Dioxo-4-phenylbutanoic acidHIV-1 IntegrasePotent Inhibitor[4]
Influenza Virus EndonucleaseSelective Inhibitor[5]
MBR2 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acidHerpes Simplex Virus (HSV-1, -2), Vaccinia VirusIC50: 12 µg/ml[6]
Compound 4 4-oxo-4H-quinoline acylhydrazone derivativeTobacco Mosaic Virus (TMV)Inactive: 51.2%, Curative: 47.6%, Protective: 46.3% at 500 mg/L[7]
Compound 11 4-oxo-4H-quinoline acylhydrazone derivativeTobacco Mosaic Virus (TMV)Inactive: 49.6%, Curative: 43.0%, Protective: 45.2% at 500 mg/L[7]

Table 3: Enzyme Inhibitory Activity of 4-Oxo-4-phenylbutanoic Acid Analogs

Compound IDStructureEnzymeIC50Reference
2-oxo-4-phenyl-3-butynoate 2-oxo-4-phenyl-3-butynoateMacrophage Migration Inhibitory Factor (MIF) Phenylpyruvate TautomeraseIrreversible Inhibitor[8]
PBA 4-Phenyl-3-butenoic acidHistone Deacetylase (HDAC)Micromolar concentrations[9]
AOPHA-Me 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl esterHistone Deacetylase (HDAC)~30-fold lower than PBA[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antiviral Assays
  • HIV-1 Integrase Inhibition Assay: The inhibitory activity against HIV-1 integrase is typically evaluated using a cell-free assay. This involves measuring the inhibition of the strand transfer reaction catalyzed by the recombinant enzyme, often using a radiolabeled or fluorescently labeled DNA substrate.[4]

  • Influenza Virus Endonuclease Assay: The inhibition of influenza virus endonuclease is assessed by measuring the enzyme's ability to cleave a capped RNA substrate. The activity can be monitored using various techniques, including gel electrophoresis of the cleavage products or fluorescence-based assays.[5]

  • Virus-Induced Cytopathicity Assay: This assay is used to determine the antiviral activity against viruses like HSV and Vaccinia. Confluent cell cultures in 96-well plates are infected with the virus. After a virus adsorption period, the cells are incubated with varying concentrations of the test compounds. Antiviral activity is determined by the inhibition of the virus-induced cytopathic effect, which can be observed microscopically or quantified using a cell viability assay like the MTT assay.[6]

Mandatory Visualization

General Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (Cytotoxicity, Antiviral, Enzyme Inhibition) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, EC50) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization Identified Hits in_vivo In Vivo Studies lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A generalized workflow for the discovery and development of bioactive compounds.

Mechanism of Action: HIV-1 Integrase Inhibition

This diagram illustrates the mechanism of action for 2,4-Dioxo-4-phenylbutanoic acid as an inhibitor of HIV-1 integrase.

cluster_virus HIV Replication Cycle cluster_inhibition Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Enzyme Integrase Enzyme Viral DNA->Integrase Enzyme Targeted by Provirus Provirus Integration->Provirus Inhibited Integrase Inhibited Integrase Integrase Enzyme->Inhibited Integrase 2,4-Dioxo-4-phenylbutanoic acid 2,4-Dioxo-4-phenylbutanoic acid 2,4-Dioxo-4-phenylbutanoic acid->Integrase Enzyme Binds to active site Inhibited Integrase->Integration Blocks

Caption: Inhibition of HIV-1 integrase by 2,4-Dioxo-4-phenylbutanoic acid.

References

A Comparative Guide to Structural Analogs of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid and its structural analogs. Due to the limited availability of direct experimental data for this compound, this guide extrapolates from published data on closely related compounds to provide insights into their potential properties and biological activities.

Introduction

The 4-oxo-4-phenylbutanoic acid scaffold is a key structural motif in medicinal chemistry, serving as a template for the development of various therapeutic agents. Modifications to this core structure, particularly at the 2-position, can significantly influence the physicochemical properties and biological activities of the resulting analogs. This guide focuses on comparing the parent compound, 4-oxo-4-phenylbutanoic acid, with its 2-methyl and 2,2-dimethyl substituted counterparts.

Physicochemical Properties

The introduction of methyl groups at the 2-position is expected to alter the lipophilicity, melting point, and solubility of the compounds. Below is a summary of available and predicted physicochemical data.

Property4-oxo-4-phenylbutanoic acid2-methyl-4-oxo-4-phenylbutanoic acidThis compound
Molecular Formula C₁₀H₁₀O₃C₁₁H₁₂O₃C₁₂H₁₄O₃
Molecular Weight 178.18 g/mol 192.21 g/mol 206.24 g/mol
Melting Point (°C) 114-117[1]140-142[2]Data not available
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol.[1]Insoluble in water; soluble in ethanol and dimethylformamide.[2]Data not available
Appearance White crystalline solid.[1]White crystal or crystalline powder.[2]Data not available
Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is scarce, the broader class of 4-oxo-4-phenylbutanoic acid derivatives has been investigated for various therapeutic applications. The substitutions on the butanoic acid backbone and the phenyl ring play a crucial role in determining the biological activity.

  • Kynurenine-3-hydroxylase Inhibition: A patent has disclosed a series of 4-phenyl-4-oxo-butanoic acid derivatives with substitutions at the 2-position (e.g., 2-methyl, 2-methoxy) and on the phenyl ring as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[3] This suggests that analogs of this compound could be explored for similar activities.

  • Anticancer and Anti-inflammatory Properties: The 4-oxobutanoic acid scaffold is a versatile pharmacophore for developing agents with anticancer and anti-inflammatory activities.[4] The biological activity is significantly influenced by the nature and position of substituents.

  • Protein Aggregation Inhibition: A derivative of 4-phenylbutyric acid, 2-isopropyl-4-phenylbutanoic acid, has been studied for its ability to prevent amyloid aggregation of the SOD1 protein, which is relevant to amyotrophic lateral sclerosis (ALS).[5] This highlights the potential of 2-alkyl substituted analogs in targeting protein misfolding diseases.

  • HIV Integrase Inhibition: The related analog, 2,4-Dioxo-4-phenylbutanoic acid, has demonstrated notable antiviral properties as an inhibitor of HIV integrase.

The following diagram illustrates the general structure-activity relationships for this class of compounds.

Structure_Activity_Relationships General Structure-Activity Relationships of 4-oxo-4-phenylbutanoic Acid Analogs cluster_0 4-oxo-4-phenylbutanoic acid scaffold Scaffold General Scaffold R1 Phenyl Ring Substituents (e.g., Cl, F, NO2) - Modulate potency and selectivity Scaffold->R1 Substitution at R2 Position 2 Substituents (e.g., H, Me, MeO, iPr) - Influence lipophilicity and target interaction Scaffold->R2 Substitution at R3 Carboxylic Acid - Often essential for activity (e.g., binding to active sites) Scaffold->R3 Functional group Activity Biological Activity (e.g., Enzyme Inhibition, Anticancer) R1->Activity affects R2->Activity affects R3->Activity contributes to

Caption: Structure-activity relationships of 4-oxo-4-phenylbutanoic acid analogs.

Experimental Protocols

Synthesis of 4-oxo-4-phenylbutanoic Acid (Parent Compound)

This protocol describes the synthesis of the parent scaffold via Friedel-Crafts acylation.

Materials:

  • Succinic anhydride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride.

  • Add anhydrous benzene to the flask.

  • Slowly add a solution of succinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride in benzene.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Remove the benzene by steam distillation.

  • Filter the hot solution.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude product.

  • Purify the crude product by dissolving it in a 5% sodium bicarbonate solution, followed by extraction with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with dilute hydrochloric acid to yield the purified 4-oxo-4-phenylbutanoic acid.

  • The final product can be recrystallized from water or benzene.

The following diagram outlines the general workflow for the synthesis and evaluation of these compounds.

Synthesis_and_Evaluation_Workflow General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Benzene, Succinic Anhydride) reaction Friedel-Crafts Acylation start->reaction workup Workup and Purification (Quenching, Extraction, Recrystallization) reaction->workup product Target Analog workup->product invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) product->invitro Testing data Data Analysis (e.g., IC50 determination) invitro->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: General workflow for the synthesis and biological evaluation of analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The 4-oxo-4-phenylbutanoic acid scaffold presents a promising platform for the development of novel therapeutic agents. While experimental data on this compound is currently limited, the analysis of its structural analogs suggests that substitutions at the 2-position can significantly impact biological activity. Further research, including the synthesis and systematic biological evaluation of 2,2-dialkyl-4-oxo-4-phenylbutanoic acids, is warranted to fully explore the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a framework for such investigations.

References

The Impact of Gem-Dimethyl Substitution on the Activity of 4-Oxo-4-Phenylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. The introduction of specific functional groups can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid and its parent compound, 4-oxo-4-phenylbutanoic acid, focusing on the anticipated effects of the gem-dimethyl substitution on its biological activity. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this guide leverages established principles of medicinal chemistry to predict the influence of this structural change.

Introduction to the Compounds

4-Oxo-4-phenylbutanoic acid is a versatile chemical intermediate known to exhibit a range of biological activities, including potential fungicidal, bactericidal, and anti-inflammatory properties. Its derivatives have been explored as S1P1 receptor agonists for autoimmune diseases and as inhibitors of bacterial enzymes.

This compound introduces a gem-dimethyl group at the alpha-position to the carboxylic acid. This seemingly minor addition can have significant consequences for the molecule's conformational flexibility, metabolic stability, and interaction with biological targets. The gem-dimethyl group, a common motif in many natural products and clinically successful drugs, is often employed to enhance potency, selectivity, and pharmacokinetic profiles[1].

Predicted Effects of Dimethyl Substitution on Biological Activity

The introduction of the gem-dimethyl group is anticipated to influence the biological activity of 4-oxo-4-phenylbutanoic acid in several key ways:

  • Increased Potency and Selectivity: The dimethyl groups can restrict the conformational freedom of the butanoic acid side chain. This pre-organization into a bioactive conformation can lead to a more favorable binding entropy upon interaction with a biological target, thereby increasing potency. Furthermore, the specific shape conferred by the dimethyl group may enhance selectivity for a particular target over off-targets.

  • Enhanced Metabolic Stability: The quaternary carbon atom created by the gem-dimethyl substitution is sterically hindered, which can protect the adjacent carbonyl group and the rest of the molecule from metabolic degradation by enzymes such as cytochrome P450s. This would be expected to increase the compound's half-life in vivo.

  • Modified Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule. This can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved cell permeability and oral bioavailability.

Comparative Data (Hypothetical)

Due to the absence of direct comparative studies, the following table presents a hypothetical comparison based on the established principles of the gem-dimethyl effect in medicinal chemistry. These values are for illustrative purposes to highlight the potential magnitude and direction of the changes.

Parameter4-Oxo-4-phenylbutanoic acidThis compoundPredicted Effect of Dimethyl Substitution
Receptor Binding Affinity (Kd) X nMPotentially < X nMIncreased Affinity
In Vitro Potency (IC50/EC50) Y µMPotentially < Y µMIncreased Potency
Metabolic Half-life (t1/2) Z hoursPotentially > Z hoursIncreased Stability
Lipophilicity (LogP) LowerHigherIncreased Lipophilicity

Experimental Protocols

To empirically validate the predicted effects of the dimethyl substitution, the following experimental protocols would be essential.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the compounds to a specific biological target (e.g., a G-protein coupled receptor or an enzyme).

Methodology:

  • Target Preparation: Isolate and purify the target protein or prepare cell membranes expressing the target receptor.

  • Radioligand Binding: Utilize a radiolabeled ligand known to bind to the target.

  • Competition Assay: Incubate the target with a fixed concentration of the radioligand and increasing concentrations of the test compounds (4-oxo-4-phenylbutanoic acid and its dimethylated analog).

  • Detection: Measure the amount of radioligand displaced by the test compounds using a scintillation counter.

  • Data Analysis: Calculate the inhibitor constant (Ki) or the concentration that inhibits 50% of radioligand binding (IC50) to determine the binding affinity.

Cell-Based Functional Assay

Objective: To assess the functional activity (agonist or antagonist) of the compounds in a cellular context.

Methodology:

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds.

  • Functional Readout: Measure a downstream signaling event indicative of target activation or inhibition (e.g., changes in intracellular calcium, cAMP levels, or reporter gene expression).

  • Data Analysis: Generate dose-response curves and calculate the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of the compounds to metabolic degradation.

Methodology:

  • Microsome Incubation: Incubate the test compounds with liver microsomes (containing metabolic enzymes) and necessary cofactors (e.g., NADPH).

  • Time-Course Sampling: Collect samples at various time points.

  • LC-MS/MS Analysis: Quantify the amount of parent compound remaining at each time point using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compounds.

Visualizing the Impact: Logical Workflow

The following diagram illustrates the logical workflow for comparing the two compounds and understanding the influence of the gem-dimethyl substitution.

G Comparative Analysis Workflow cluster_0 Compound Selection cluster_1 Hypothesis Formulation cluster_2 Experimental Validation cluster_3 Data Analysis & Comparison cluster_4 Conclusion A 4-Oxo-4-phenylbutanoic acid (Parent Compound) C Gem-Dimethyl Substitution - Increased Potency - Enhanced Stability - Altered Lipophilicity A->C B This compound (Substituted Compound) B->C D In Vitro Binding Assays C->D E Cell-Based Functional Assays C->E F Metabolic Stability Assays C->F G Compare Binding Affinities (Kd) D->G H Compare Potencies (IC50/EC50) E->H I Compare Half-lives (t1/2) F->I J Impact of Dimethyl Substitution Established G->J H->J I->J

Caption: Workflow for comparing the parent and dimethyl-substituted compounds.

Signaling Pathway Considerations

While a specific signaling pathway for this compound is not yet elucidated, its parent scaffold has been associated with various biological targets. For instance, if these compounds were to act as inhibitors of a particular kinase, the following generalized signaling pathway diagram illustrates the potential point of intervention.

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal External Signal Signal->Receptor Kinase2 Kinase B Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Biological Effect (e.g., Proliferation, Inflammation) Substrate->Response Inhibitor 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid (Potential Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Potential mechanism of action via kinase inhibition.

References

In Silico Modeling and Docking of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Phenylbutanoic Acid Analogs

The primary mechanism of action for many studied 4-oxo-4-phenylbutanoic acid derivatives is the chelation of divalent metal ions within the active sites of various enzymes.[1] This interaction is crucial for their inhibitory activity against a range of viral and bacterial targets.

Table 1: Inhibitory Activity of 2,4-Dioxo-4-phenylbutanoic Acid (DPBA) and its Derivatives
Target ProteinInhibitorBinding Affinity (IC₅₀/Kᵢ)Target Organism/Disease
Influenza PA Endonuclease2,4-Dioxo-4-phenylbutanoic acid (DPBA) derivatives0.18 - 0.71 µM (in vitro transcription inhibition)Influenza Virus
Influenza PA EndonucleaseBaloxavir marboxil (active form: Baloxavir acid)Kᵢapp: 12 nMInfluenza Virus
Macrophage Migration Inhibitory Factor (MIF)2,4-Dioxo-4-phenylbutanoic acid (DPBA)Specific IC₅₀ not found, but inhibits tautomerase activityInflammatory Diseases
Macrophage Migration Inhibitory Factor (MIF)ISO-1IC₅₀: ~7 µMInflammatory Diseases
HIV-1 Integrase4-Aryl-2,4-dioxobutanoic acid derivatives-HIV/AIDS
Src KinaseEthyl 2,4-dioxo-4-arylbutanoate derivativesIC50 of 48.3 µM for the most potent compoundCancer

Data sourced from multiple studies.[1][2]

Table 2: ADME Profiles of 2,4-dioxo-4-phenylbutanoic acid Analogs
Ligand No.Blood-Brain Barrier (BBB) LevelAbsorption LevelSolubility LevelHepatotoxicity LevelCYP2D6 LevelPlasma Protein Binding (PPB) Level
130-3111
230-3111
330-3111
430-3111
530-3111
630-3111

This table presents a summary of the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for a series of 2,4-dioxo-4-phenylbutanoic acid analogs. The numerical values represent predicted levels for each property, where higher values generally indicate a more favorable profile.[3]

Experimental Protocols

The following sections detail the methodologies commonly employed in the in silico modeling and docking studies of 4-oxo-4-phenylbutanoic acid analogs.

In Silico Modeling and Docking Workflow

A typical workflow for in silico analysis involves several key steps, from target identification to the analysis of ligand-receptor interactions.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Target_ID Target Identification (e.g., Enzyme Active Site) Receptor_Prep Receptor Preparation (PDB Structure Retrieval, Removal of Water, Addition of Hydrogens) Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (e.g., AutoDock, GOLD) Ligand_Prep->Docking Receptor_Prep->Docking Scoring Scoring and Ranking (Binding Energy Calculation) Docking->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction_Analysis ADMET ADMET Prediction Interaction_Analysis->ADMET

A general workflow for in silico modeling and molecular docking studies.
Molecular Docking Protocol for 1HZP Enzyme

This protocol outlines the steps used in a study of 2,4-dioxo-4-phenylbutanoic acid analogs as inhibitors of the Mycobacterium tuberculosis 1HZP enzyme.

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein (PDB ID: 1HZP) was retrieved from the Protein Data Bank. The structures of the 2,4-dioxo-4-phenylbutanoic acid analogs were drawn using chemical drawing software and subsequently optimized.[3]

  • Active Site Identification: The active binding sites of the 1HZP enzyme were identified using online tools such as the CASTp server.[3]

  • Molecular Docking: Docking simulations were performed using software like GOLD (Genetic Optimisation for Ligand Docking). This program uses a genetic algorithm to explore a wide range of ligand conformations and orientations within the protein's active site.[3]

  • Analysis of Interactions: The resulting docked conformations were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the enzyme's active site.[3]

HIV-1 Integrase Inhibition Assay

The diketo acid class of compounds are known inhibitors of HIV-1 integrase. Their inhibitory activity is thought to stem from the chelation of divalent metal ions in the enzyme's catalytic center.[4][5]

cluster_0 HIV-1 Replication Cycle cluster_1 Inhibitor Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA Viral_DNA->Integrated_DNA Integration (HIV-1 Integrase) New_Virus New Virus Particles Integrated_DNA->New_Virus Replication Host_DNA Host Cell DNA Inhibitor 2,4-Dioxo-4-phenylbutanoic Acid Analog Blocked Integration Blocked Inhibitor->Blocked Inhibits HIV-1 Integrase

Mechanism of action of 2,4-Dioxo-4-phenylbutanoic acid analogs as HIV-1 integrase inhibitors.

Conclusion

While direct experimental data on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is currently lacking, the extensive research on its analogs, particularly 2,4-Dioxo-4-phenylbutanoic acid, provides a strong foundation for future investigations. The consistent inhibitory activity of this chemical scaffold against a variety of viral and bacterial enzymes highlights its potential as a source of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers pursuing the development of new drugs based on the 4-oxo-4-phenylbutanoic acid core structure. Further in silico and in vitro studies are warranted to explore the therapeutic potential of this compound and its derivatives.

References

Head-to-head comparison of different synthesis routes for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of specific molecular scaffolds is a critical endeavor. This guide provides a comparative analysis of two plausible synthetic routes for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, a compound with potential applications as a building block in medicinal chemistry. The comparison is based on established chemical principles and analogous reactions, as direct head-to-head experimental data for this specific molecule is limited in published literature.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: α,α-Dimethylation of a Precursor
Starting Materials Benzene, 2,2-Dimethylsuccinic anhydride, Lewis Acid (e.g., AlCl₃)Benzene, Succinic anhydride, Methylating agent (e.g., Methyl iodide), Strong base (e.g., LDA)
Number of Steps 12
Key Reactions Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)Friedel-Crafts Acylation, Enolate formation, Nucleophilic Substitution (Alkylation)
Potential Yield Moderate to Good (Potentially lower than unsubstituted analog due to sterics)Moderate (Yield of methylation step can be variable)
Scalability Generally scalable, a well-understood industrial reaction.Can be challenging to scale due to the use of strong bases and cryogenic conditions.
Key Challenges Handling of Lewis acids, potential for side reactions, regioselectivity if substituted benzenes are used.Strict anhydrous and inert conditions for methylation, potential for O-alkylation, mono-alkylation, and other side reactions.
Purification Typically involves quenching, extraction, and recrystallization.Requires careful workup to handle the strong base and purification by chromatography or recrystallization.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Benzene with 2,2-Dimethylsuccinic Anhydride

This proposed one-step synthesis is a direct analogue of the well-established synthesis of 4-oxo-4-phenylbutanoic acid.

Materials:

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous Benzene (dried over sodium/benzophenone)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (both protected by calcium chloride drying tubes), add anhydrous benzene (e.g., 100 mL).

  • To the stirred benzene, carefully add anhydrous aluminum chloride (e.g., 2.2 equivalents) in portions. The mixture may warm up.

  • Dissolve 2,2-dimethylsuccinic anhydride (e.g., 1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.

  • Add the 2,2-dimethylsuccinic anhydride solution dropwise to the stirred benzene/AlCl₃ suspension over a period of 30 minutes. An exothermic reaction with the evolution of HCl gas will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).

Route 2: α,α-Dimethylation of 4-Oxo-4-phenylbutanoic acid

This two-step route first involves the synthesis of the unmethylated precursor, followed by the introduction of the gem-dimethyl group.

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid

This step is a standard Friedel-Crafts acylation of benzene with succinic anhydride. The protocol is similar to Route 1, but using succinic anhydride instead of 2,2-dimethylsuccinic anhydride.

Step 2: α,α-Dimethylation

Materials:

  • 4-Oxo-4-phenylbutanoic acid (from Step 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • Methyl iodide (CH₃I)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

Procedure:

  • Esterification: Convert the carboxylic acid of 4-oxo-4-phenylbutanoic acid to its ethyl ester to protect the acidic proton during methylation. This can be achieved by refluxing with an excess of ethanol and a catalytic amount of sulfuric acid, or by conversion to the acid chloride with thionyl chloride followed by reaction with ethanol. Purify the resulting ethyl 4-oxo-4-phenylbutanoate.

  • Enolate Formation and Methylation:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the ethyl 4-oxo-4-phenylbutanoate (1 equivalent) in anhydrous THF.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (slightly more than 2 equivalents) in THF via syringe, while maintaining the temperature at -78°C. Stir for 1 hour at this temperature to ensure complete enolate formation.

    • Add methyl iodide (at least 2.2 equivalents) dropwise to the enolate solution at -78°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Hydrolysis:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate.

    • Hydrolyze the ester to the carboxylic acid by heating with an aqueous solution of NaOH or LiOH, followed by acidic workup (addition of HCl until pH ~2).

  • Purification: Purify the final product, this compound, by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: α,α-Dimethylation Benzene1 Benzene AlCl3_1 AlCl₃ Benzene1->AlCl3_1 DM_Anhydride 2,2-Dimethylsuccinic Anhydride DM_Anhydride->AlCl3_1 Product1 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid AlCl3_1->Product1 Friedel-Crafts Acylation Benzene2 Benzene AlCl3_2 AlCl₃ Benzene2->AlCl3_2 S_Anhydride Succinic Anhydride S_Anhydride->AlCl3_2 Precursor 4-Oxo-4-phenylbutanoic acid AlCl3_2->Precursor Friedel-Crafts Acylation Base Strong Base (LDA) Precursor->Base Enolate Formation Product2 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid Base->Product2 Dimethylation MeI Methyl Iodide MeI->Product2 Dimethylation

Caption: Comparative workflow of two proposed synthetic routes.

Logical_Flowchart Start Select Synthesis Route for This compound Decision Primary Consideration? Start->Decision Route1 Route 1: Friedel-Crafts Acylation Decision->Route1 Simplicity & Atom Economy Route2 Route 2: α,α-Dimethylation Decision->Route2 Starting Material Availability Pros1 Pros: - One-step synthesis - Potentially higher atom economy Route1->Pros1 Cons1 Cons: - Availability/cost of dimethylated anhydride - Potential for lower yield due to sterics Route1->Cons1 Pros2 Pros: - Readily available starting materials - Well-established initial step Route2->Pros2 Cons2 Cons: - Two-step synthesis - Requires strict anhydrous/inert conditions - Use of strong, hazardous base Route2->Cons2

Caption: Decision-making flowchart for synthesis route selection.

Safety Operating Guide

Essential Safety & Disposal Plan for 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and proper disposal of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. The following procedures are based on best practices for similar chemical compounds in the absence of a specific Safety Data Sheet (SDS) for this exact substance.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator if working with fine powders or in poorly ventilated areas.

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill and Leak Containment

In the case of a spill, prevent the substance from entering drains or waterways.[1] For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1]

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1]

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and appropriate container. The original container is preferred if its integrity is intact.

    • Ensure the container is compatible with the chemical.

  • Waste Collection and Segregation:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Professional Disposal:

    • Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's EHS department.

    • Provide the waste disposal service with all available information on the chemical's properties.

  • Contaminated Materials:

    • Dispose of any contaminated PPE, spill cleanup materials, and empty containers as hazardous waste in the same manner as the chemical itself.[1] Do not reuse containers.[1]

Disposal Decision Workflow

start Start: Have 2,2-Dimethyl-4-oxo-4- phenylbutanoic acid for disposal classify Classify waste according to federal, state, and local regulations start->classify is_hazardous Is the waste classified as hazardous? classify->is_hazardous package Package in a labeled, sealed, and compatible container is_hazardous->package Yes non_hazardous Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous No store Store in a designated, secure area package->store contact_ehs Contact licensed waste disposal service or institutional EHS store->contact_ehs end End: Proper Disposal contact_ehs->end non_hazardous->end

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.